(S)-(4-benzylmorpholin-2-yl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
[(2S)-4-benzylmorpholin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-10-12-9-13(6-7-15-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNIKIMRIXHNFF-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H](CN1CC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353046 | |
| Record name | [(2S)-4-Benzylmorpholin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132073-82-6 | |
| Record name | [(2S)-4-Benzylmorpholin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-(4-benzylmorpholin-2-yl)methanol CAS number and properties
For: Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(4-benzylmorpholin-2-yl)methanol is a chiral organic compound featuring a morpholine ring N-substituted with a benzyl group and a hydroxymethyl group at the C-2 position. The "(S)" designation indicates the stereochemistry at the chiral center C-2. This compound serves as a valuable chiral building block in medicinal chemistry. The morpholine scaffold is a "privileged" structure in drug discovery, often incorporated into molecules to improve pharmacokinetic properties such as solubility, metabolic stability, and bioavailability. The benzyl group provides a lipophilic component, and the primary alcohol function offers a reactive handle for further synthetic modifications.
While specific biological activities for this compound itself are not extensively documented in public literature, the chiral 2-substituted morpholine motif is a key component in various biologically active agents, including potent and selective receptor modulators.
Chemical Identification and Properties
The following tables summarize the key identifiers and physicochemical properties of this compound. It is important to note that some physical properties are predicted values from computational models due to a lack of experimentally determined data in published literature.
Table 1: Chemical Identifiers
| Identifier | Value |
| Compound Name | This compound |
| Synonyms | [(2S)-4-Benzyl-2-morpholinyl]methanol, (S)-4-Benzyl-2-(hydroxymethyl)morpholine |
| CAS Number | 132073-82-6[1] |
| Molecular Formula | C₁₂H₁₇NO₂[1] |
| Molecular Weight | 207.27 g/mol [1] |
| SMILES | c1ccc(cc1)CN1CCO--INVALID-LINK--CO[1] |
| InChI | InChI=1S/C12H17NO2/c14-10-12-9-13(6-7-15-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m0/s1[1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Physical State | Liquid | [1] |
| Boiling Point | 303.2 ± 27.0 °C | (Predicted)[2] |
| Density | 1.117 ± 0.06 g/cm³ | (Predicted)[2] |
| pKa | 14.36 ± 0.40 | (Predicted)[2] |
| Solubility | Moderately soluble in polar organic solvents | [3] |
| Storage | Sealed in dry, Room Temperature or 2-8°C | [2][3] |
Synthesis and Experimental Protocols
Plausible Synthetic Strategy
A common strategy involves the cyclization of a chiral amino alcohol. The synthesis could start from a commercially available chiral precursor, such as (S)-3-amino-1,2-propanediol.
Step 1: N-Benzylation. The primary amine of the chiral starting material is selectively protected with a benzyl group, typically via reductive amination with benzaldehyde and a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or via direct alkylation with benzyl bromide in the presence of a non-nucleophilic base.
Step 2: Cyclization. The resulting N-benzyl amino diol can then be cyclized to form the morpholine ring. A common method is the intramolecular Williamson ether synthesis, where one of the hydroxyl groups is converted to a leaving group (e.g., a tosylate or mesylate) which is then displaced by the remaining hydroxyl group under basic conditions. Alternatively, a one-pot reaction with a dielectrophile like 1,2-dibromoethane or a protected equivalent can be employed.
Step 3: Purification. The final product would be purified using standard techniques such as column chromatography on silica gel.
Below is a generalized workflow for this synthetic approach.
Figure 1: Generalized synthetic workflow for this compound.
Applications in Drug Development & Biological Context
This compound is primarily utilized as a chiral intermediate for the synthesis of more complex molecules with potential therapeutic applications. The chiral morpholine scaffold is of significant interest in drug design.
Role as a Scaffold for Dopamine D4 Receptor Antagonists
A key application for chiral morpholine scaffolds, structurally related to the topic compound, is in the development of antagonists for the Dopamine D4 Receptor (D4R).[2] The D4 receptor, a G-protein coupled receptor (GPCR), is implicated in several neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.[2] Antagonists of the D4R block the binding of the endogenous neurotransmitter dopamine, thereby modulating downstream signaling pathways.
The general signaling pathway for a Gᵢ/Gₒ-coupled receptor like the D4R involves the inhibition of adenylyl cyclase upon activation. An antagonist prevents this inhibition.
Dopamine D4 Receptor Signaling Pathway and Antagonism:
-
Resting State: The D4 receptor is coupled to a heterotrimeric G-protein (Gαᵢ/ₒ, Gβ, Gγ). Gαᵢ/ₒ is bound to GDP.
-
Dopamine Binding (Agonist): Dopamine binds to the D4R, causing a conformational change.
-
G-Protein Activation: The activated receptor acts as a Guanine nucleotide Exchange Factor (GEF), promoting the exchange of GDP for GTP on the Gαᵢ/ₒ subunit.
-
Subunit Dissociation: The Gαᵢ/ₒ-GTP and Gβγ subunits dissociate from the receptor and each other.
-
Downstream Effect: The Gαᵢ/ₒ-GTP subunit inhibits the enzyme adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Antagonist Action: A D4R antagonist, which may incorporate the (S)-morpholine scaffold, binds to the receptor but does not induce the conformational change necessary for G-protein activation. It competitively blocks dopamine from binding, thus preventing the inhibition of adenylyl cyclase and maintaining baseline cAMP levels.
References
physical and chemical properties of (S)-(4-benzylmorpholin-2-yl)methanol
An In-depth Technical Guide to (S)-(4-benzylmorpholin-2-yl)methanol
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the physical and chemical properties, experimental protocols, and potential applications of the chiral compound this compound.
Core Properties and Characteristics
This compound is a chiral organic compound featuring a morpholine ring. This structure is considered a "privileged scaffold" in medicinal chemistry, often associated with favorable pharmacokinetic properties like enhanced solubility and metabolic stability in bioactive molecules.[1] The molecule contains a benzyl group attached to the nitrogen at position 4, contributing to its lipophilicity, and a hydroxymethyl group at the chiral center (the S-enantiomer) at position 2.[2] This primary alcohol group serves as a reactive site for further chemical modifications.[1][2]
The compound is typically supplied as a viscous liquid or, in some cases, a white powder, and has moderate solubility in polar organic solvents.[3] For stability, it is recommended to be stored in a sealed container at 2-8°C.
Physical and Chemical Data
The following table summarizes the key quantitative properties of this compound and its racemic mixture.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₇NO₂ | [2][4][5] |
| Molecular Weight | 207.27 g/mol | [4][5][6] |
| Appearance | Viscous liquid; White powder | [3] |
| CAS Number | 132073-82-6 (for S-enantiomer) | [2] |
| 40987-24-4 (for racemic mixture) | [3][4][5] | |
| Purity | 95% - 98% (typical commercial grades) | [3] |
| Storage Temperature | 2-8 °C | |
| IUPAC Name | [(2S)-4-benzylmorpholin-2-yl]methanol | [2] |
| SMILES | c1ccc(cc1)CN1CCO--INVALID-LINK--CO | [2] |
| InChI Key | WQNIKIMRIXHNFF-UHFFFAOYNA-N (for racemic) | [4] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and characterization of morpholine derivatives are crucial for reproducible research. The following protocols are based on standard laboratory techniques for compounds of this class.
Synthesis Protocol: N-Alkylation
A common method for synthesizing N-benzyl morpholine derivatives involves the reaction of the parent morpholine with a benzyl halide.
Reaction: (S)-morpholin-2-ylmethanol is reacted with benzyl bromide in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to scavenge the HBr byproduct.[7]
Detailed Steps:
-
Dissolve (S)-morpholin-2-ylmethanol in a suitable aprotic solvent like acetonitrile.
-
Add N,N-diisopropylethylamine (DIPEA) to the solution.
-
Slowly add benzyl bromide to the reaction mixture at room temperature (~20°C).
-
Stir the mixture for several hours until the reaction is complete, monitoring progress with Thin Layer Chromatography (TLC).[8]
-
Once complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Perform a liquid-liquid extraction: dissolve the residue in a solvent like dichloromethane, wash with saturated aqueous sodium bicarbonate, and then with brine.[7][8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in a vacuum to yield the crude product.[7][8]
Purification Protocol: Silica Gel Chromatography
The crude product from the synthesis is typically purified using column chromatography.[7][8]
Detailed Steps:
-
Prepare a silica gel (300-400 mesh) column using a slurry of a non-polar solvent, such as hexane or petroleum ether.[8]
-
Dissolve the crude this compound in a minimal amount of the chromatography solvent.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane (or petroleum ether).[7][8] The polarity is gradually increased to separate the desired product from impurities.
-
Collect fractions and analyze them using TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Analytical Characterization
Structural confirmation and purity assessment are performed using a suite of analytical techniques.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: Used to confirm the presence of protons in different chemical environments. Expected signals include aromatic protons from the benzyl group (δ 7.2–7.4 ppm) and characteristic multiplets for the morpholine ring protons (δ 3.5–4.0 ppm).[7]
-
¹³C-NMR: Used to identify all unique carbon atoms in the molecule. The spectra are typically recorded in deuterated solvents like CDCl₃ or DMSO-d₆.[7]
-
-
Mass Spectrometry (MS):
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
This technique identifies functional groups. Key expected stretches include a broad O-H signal (~3300 cm⁻¹) from the hydroxyl group and a C-O stretch (~1100 cm⁻¹).[7]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Used to assess the purity of the final compound. A common method involves a C18 column with a gradient elution of acetonitrile and water (often with 0.1% TFA), with detection by a UV detector at a wavelength like 254 nm.[7]
-
Workflow and Process Visualization
The following diagrams illustrate the key experimental and logical workflows associated with this compound.
Caption: Workflow for the synthesis and purification of the target compound.
Caption: Workflow for the analytical characterization of the final product.
Applications in Research and Drug Development
This compound and its derivatives are valuable in scientific research, particularly in medicinal chemistry.
-
Building Block: It serves as a versatile chiral building block for the synthesis of more complex molecules.[2][7]
-
Drug Discovery: The morpholine scaffold is prevalent in many approved drugs. This compound is studied for its potential biological activities and interactions with macromolecules like enzymes and receptors.[7] Research is ongoing to explore its therapeutic applications, potentially for targeting specific molecular pathways in neurological or metabolic disorders.[7] The presence of the chiral center is often critical for achieving stereoselective interactions with biological targets.[1]
References
- 1. (S)-(4-Benzylmorpholin-3-yl)methanol | RUO [benchchem.com]
- 2. CAS 132073-82-6: [(2S)-4-benzylmorpholin-2-yl]methanol [cymitquimica.com]
- 3. angewchem.lookchem.com [angewchem.lookchem.com]
- 4. (4-BENZYLMORPHOLIN-2-YL)METHANOL | CAS 40987-24-4 [matrix-fine-chemicals.com]
- 5. scbt.com [scbt.com]
- 6. (s)-(4-Benzylmorpholin-3-yl)methanol | C12H17NO2 | CID 1514270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride | Benchchem [benchchem.com]
- 8. rsc.org [rsc.org]
In-depth Structural and Conformational Analysis of (S)-(4-benzylmorpholin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
(S)-(4-benzylmorpholin-2-yl)methanol is a chiral organic compound featuring a morpholine ring N-substituted with a benzyl group and a hydroxymethyl group at the 2-position. This molecule holds interest in medicinal chemistry and drug discovery due to the prevalence of the morpholine scaffold in bioactive compounds. A thorough understanding of its three-dimensional structure and conformational dynamics is crucial for elucidating its structure-activity relationships (SAR) and for the rational design of novel therapeutic agents.
This technical guide provides a comprehensive overview of the structural and conformational properties of this compound, drawing upon available spectroscopic data and computational modeling of related structures. Due to the limited publicly available experimental data specifically for this compound, this guide also incorporates established principles of conformational analysis of morpholine derivatives to infer its likely structural characteristics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 132073-82-6 | CymitQuimica[1] |
| Molecular Formula | C₁₂H₁₇NO₂ | CymitQuimica[1] |
| Molecular Weight | 207.27 g/mol | CymitQuimica[1] |
| Appearance | Liquid | CymitQuimica[1] |
| SMILES | c1ccc(cc1)CN1CCO--INVALID-LINK--CO | CymitQuimica[1] |
| InChI | InChI=1/C12H17NO2/c14-10-12-9-13(6-7-15-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m0/s1 | CymitQuimica[1] |
Conformational Analysis
The conformational landscape of this compound is primarily dictated by the geometry of the six-membered morpholine ring. Extensive studies on morpholine and its derivatives have established that the chair conformation is the most stable arrangement, significantly lower in energy than boat or twist-boat conformations.
The substituents on the morpholine ring—the benzyl group at the nitrogen (N4) and the hydroxymethyl group at the carbon (C2)—will adopt specific orientations in the preferred chair conformation to minimize steric hindrance.
-
N-Benzyl Group: The benzyl group attached to the nitrogen atom can exist in either an axial or equatorial position. For N-substituted morpholines, the equatorial orientation is generally favored to reduce 1,3-diaxial interactions.
-
C2-Hydroxymethyl Group: Similarly, the hydroxymethyl group at the C2 position can be either axial or equatorial. The energetic preference for this substituent will depend on a balance of steric and electronic factors, including potential intramolecular hydrogen bonding.
Based on the principles of conformational analysis of substituted cyclohexanes and related heterocycles, it is highly probable that the thermodynamically most stable conformation of this compound involves the morpholine ring in a chair conformation with both the N-benzyl and C2-hydroxymethyl groups occupying equatorial positions . This arrangement minimizes steric strain and places the bulky substituents in more sterically accessible locations.
A logical workflow for determining the conformational preference is outlined below:
Caption: Workflow for determining the most stable conformation.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Aromatic Protons (Benzyl Group): A multiplet is expected in the range of δ 7.2-7.4 ppm.
-
Benzylic Protons (-CH₂-Ph): A singlet or AB quartet is anticipated around δ 3.5 ppm.
-
Morpholine Ring Protons: A complex series of multiplets is expected between δ 2.0 and 4.0 ppm. The protons on carbons adjacent to the oxygen and nitrogen atoms will be deshielded and appear at a lower field.
-
Hydroxymethyl Protons (-CH₂OH): These protons would likely appear as a multiplet, and the hydroxyl proton as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR:
-
Aromatic Carbons: Signals are expected in the δ 125-140 ppm region.
-
Benzylic Carbon: A signal around δ 60-65 ppm.
-
Morpholine Ring Carbons: Carbons adjacent to the heteroatoms (C2, C3, C5, C6) will appear in the δ 45-80 ppm range.
-
Hydroxymethyl Carbon: A signal around δ 60-65 ppm.
Experimental Protocols
While specific experimental protocols for the synthesis and analysis of this compound are not detailed in publicly accessible literature, a general synthetic approach and standard analytical techniques can be outlined.
Synthesis: A plausible synthetic route would involve the N-benzylation of (S)-2-morpholinemethanol.
Caption: A plausible synthetic route for the target compound.
Structural Characterization:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a high-field spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). 2D NMR techniques like COSY, HSQC, and HMBC would be employed for unambiguous assignment of all proton and carbon signals.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) would be used to confirm the molecular formula.
-
X-ray Crystallography: For an unambiguous determination of the solid-state conformation and precise bond lengths and angles, single-crystal X-ray diffraction analysis would be the definitive method. This would require the successful growth of a single crystal of the compound or a suitable salt derivative.
Biological Significance and Signaling Pathways
Currently, there is no specific information in the public domain detailing the biological activity or the signaling pathways associated with this compound. However, the morpholine moiety is a well-established pharmacophore found in a variety of clinically used drugs, including the antibiotic linezolid and the anticancer agent gefitinib. The presence of the chiral hydroxymethyl and benzyl groups suggests that this compound could be a valuable building block for the synthesis of new chemical entities with potential therapeutic applications. Further research is required to explore its biological profile.
Conclusion
The structural analysis of this compound, based on established principles of conformational analysis, strongly suggests a preference for a chair conformation of the morpholine ring with both the N-benzyl and C2-hydroxymethyl substituents in equatorial positions. While detailed experimental data for this specific molecule is scarce, this guide provides a robust framework for its characterization and a foundation for future research into its chemical and biological properties. The synthesis and detailed spectroscopic and crystallographic analysis of this compound would be invaluable for validating these conformational predictions and for unlocking its potential in drug discovery and development.
References
Synthesis of (S)-(4-benzylmorpholin-2-yl)methanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of synthetic strategies for obtaining the chiral morpholine derivative, (S)-(4-benzylmorpholin-2-yl)methanol. This compound is a valuable building block in medicinal chemistry, often incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties. This document details three primary synthetic routes: chiral pool synthesis, resolution of a racemic mixture, and asymmetric synthesis. Each route is presented with detailed experimental protocols for key steps, a summary of quantitative data, and a visual workflow to facilitate understanding and replication.
Route 1: Chiral Pool Synthesis from (S)-Glycidol
This approach leverages a readily available and inexpensive chiral starting material, (S)-glycidol, to establish the stereocenter at the C2 position of the morpholine ring. The synthesis involves a three-step sequence: nucleophilic opening of the epoxide, intramolecular cyclization, and N-benzylation.
Experimental Protocol:
Step 1: Synthesis of (S)-1-(benzylamino)propane-2,3-diol
To a solution of (S)-glycidol (1.0 eq) in a suitable solvent such as ethanol or isopropanol, benzylamine (1.1 eq) is added. The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford (S)-1-(benzylamino)propane-2,3-diol.
Step 2: Synthesis of (S)-morpholin-2-ylmethanol
The (S)-1-(benzylamino)propane-2,3-diol (1.0 eq) is dissolved in a high-boiling point solvent like dioxane or toluene. A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid (catalytic amount), is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction is typically complete within 12-18 hours. After cooling, the reaction mixture is neutralized with a base (e.g., saturated sodium bicarbonate solution) and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude (S)-morpholin-2-ylmethanol is purified by vacuum distillation or column chromatography.
Step 3: Synthesis of this compound
(S)-morpholin-2-ylmethanol (1.0 eq) is dissolved in a polar aprotic solvent like acetonitrile or dimethylformamide. A base such as potassium carbonate (1.5 eq) or triethylamine (1.5 eq) is added to the solution. Benzyl bromide (1.1 eq) is then added dropwise at room temperature. The reaction mixture is stirred at room temperature for 8-12 hours. After the reaction is complete, the inorganic salts are filtered off, and the solvent is evaporated. The residue is dissolved in an organic solvent, washed with water and brine, dried, and concentrated. The final product, this compound, is purified by column chromatography.
Quantitative Data Summary:
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Epoxide Opening | (S)-glycidol, Benzylamine | Ethanol | Reflux | 4-6 | 85-95 |
| 2 | Cyclization | (S)-1-(benzylamino)propane-2,3-diol, H₂SO₄ | Dioxane | Reflux | 12-18 | 70-80 |
| 3 | N-Benzylation | (S)-morpholin-2-ylmethanol, Benzyl bromide, K₂CO₃ | Acetonitrile | RT | 8-12 | 80-90 |
Experimental Workflow:
Synthetic Pathways to (S)-(4-benzylmorpholin-2-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthetic routes for obtaining the chiral morpholine derivative, (S)-(4-benzylmorpholin-2-yl)methanol. This compound is a valuable building block in medicinal chemistry, and its enantiomerically pure form is crucial for the development of stereospecific pharmaceuticals. The following sections detail the starting materials, experimental protocols, and quantitative data for the most pertinent synthetic strategies.
Chiral Pool Synthesis Commencing from L-Serine
A robust and widely employed method for the synthesis of this compound utilizes the naturally occurring chiral amino acid, L-serine, as the starting material. This approach leverages the inherent stereochemistry of L-serine to establish the desired (S)-configuration at the C2 position of the morpholine ring.
Experimental Protocol:
Step 1: Esterification of L-Serine
L-serine is first converted to its methyl ester hydrochloride to protect the carboxylic acid functionality.
-
Reaction: L-serine is suspended in methanol and cooled to 0-10 °C. Thionyl chloride is added dropwise, and the reaction mixture is then warmed to 35-40 °C and stirred for 24-48 hours.[1]
-
Work-up: The reaction mixture is cooled to induce crystallization. The resulting solid is collected by filtration, washed with cold methanol, and dried to yield L-serine methyl ester hydrochloride.[1]
Step 2: N-Benzylation
The secondary amine of the serine methyl ester is then benzylated.
-
Reaction: L-serine methyl ester hydrochloride is dissolved in a suitable solvent such as acetonitrile. A base, for instance, potassium carbonate, is added, followed by the addition of benzyl bromide. The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give N-benzyl-L-serine methyl ester.
Step 3: Reduction of the Ester
The methyl ester is reduced to the corresponding primary alcohol.
-
Reaction: N-benzyl-L-serine methyl ester is dissolved in an anhydrous solvent such as tetrahydrofuran (THF) and cooled to -78 °C. A solution of a reducing agent, for example, diisobutylaluminum hydride (DIBAL-H) in toluene, is added dropwise, maintaining the temperature below -65 °C. The reaction is stirred for several hours at -78 °C.[2]
-
Work-up: The reaction is quenched by the slow addition of methanol at -78 °C. The mixture is then warmed to room temperature, and the aluminum salts are precipitated by the addition of water. The resulting slurry is filtered, and the filtrate is concentrated to yield (S)-2-(benzylamino)propane-1,3-diol.
Step 4: Cyclization to Form the Morpholine Ring
The final step involves the intramolecular cyclization to form the morpholine ring.
-
Reaction: The (S)-2-(benzylamino)propane-1,3-diol is treated with a reagent that will facilitate the cyclization, such as thionyl chloride, to convert one of the hydroxyl groups into a good leaving group, followed by intramolecular nucleophilic substitution by the other hydroxyl group under basic conditions.
-
Work-up: The reaction mixture is neutralized and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to afford this compound.
Quantitative Data:
| Step | Product | Reagents | Typical Yield |
| 1 | L-Serine methyl ester hydrochloride | L-Serine, Methanol, Thionyl Chloride | >95%[1] |
| 2 | N-Benzyl-L-serine methyl ester | L-Serine methyl ester HCl, Benzyl Bromide, K₂CO₃ | 85-95% |
| 3 | (S)-2-(Benzylamino)propane-1,3-diol | N-Benzyl-L-serine methyl ester, DIBAL-H | 70-85% |
| 4 | This compound | (S)-2-(Benzylamino)propane-1,3-diol, SOCl₂, Base | 60-75% |
Racemic Synthesis and Chiral Resolution
An alternative strategy involves the synthesis of a racemic mixture of (4-benzylmorpholin-2-yl)methanol, followed by chiral resolution to isolate the desired (S)-enantiomer.
Experimental Protocol:
Step 1: Synthesis of Racemic (4-Benzylmorpholin-2-yl)methanol
-
Starting Materials: A common starting point is the reaction of N-benzylaminoethanol with a suitable three-carbon synthon, such as epichlorohydrin, followed by cyclization.
-
General Procedure: N-benzylaminoethanol is reacted with epichlorohydrin under basic conditions to form N-benzyl-N-(2,3-epoxypropyl)ethanolamine. This intermediate is then subjected to intramolecular ring-opening of the epoxide by the hydroxyl group to yield racemic (4-benzylmorpholin-2-yl)methanol.
Step 2: Chiral Resolution
The racemic mixture can be resolved using several techniques, with diastereomeric salt formation being a prevalent method.[3][4]
-
Resolving Agent: A chiral acid, such as (R)-(-)-mandelic acid or (+)-tartaric acid, is added to a solution of the racemic (4-benzylmorpholin-2-yl)methanol in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents).[5]
-
Diastereomeric Salt Formation and Separation: The mixture is heated to ensure complete dissolution and then slowly cooled. One of the diastereomeric salts will preferentially crystallize due to lower solubility. The crystals are collected by filtration.[3]
-
Liberation of the Enantiomer: The separated diastereomeric salt is treated with a base (e.g., sodium hydroxide solution) to neutralize the chiral acid and liberate the free this compound. The product is then extracted with an organic solvent, dried, and purified. The chiral resolving agent can often be recovered from the aqueous layer.
Quantitative Data:
| Step | Product | Method | Typical Yield (per enantiomer) | Enantiomeric Excess (e.e.) |
| 2 | This compound | Diastereomeric Salt Crystallization | 30-45% (after 1-2 crystallizations) | >98% |
| 2 | This compound | Chiral HPLC | Variable (depends on scale) | >99% |
Organocatalytic Asymmetric Synthesis
Modern synthetic approaches are increasingly turning to organocatalysis to establish chirality. While a specific protocol for this compound is not extensively detailed in the provided search results, a general strategy can be outlined based on established methodologies for the synthesis of 2-substituted morpholines.
Conceptual Workflow:
This approach would likely involve the asymmetric α-functionalization of an aldehyde, followed by a series of transformations to build the morpholine ring.
-
Organocatalytic α-chlorination/amination of an aldehyde: An appropriate aldehyde is reacted with a chlorine or nitrogen source in the presence of a chiral amine catalyst (e.g., a proline derivative) to generate a chiral α-chloro or α-amino aldehyde.
-
Reduction: The resulting aldehyde is reduced to the corresponding alcohol.
-
Chain Elongation and Cyclization: The molecule is then further elaborated and cyclized with a suitable N-benzyl protected amino alcohol fragment to form the desired morpholine ring.
This method offers the advantage of building the chiral center early in the synthesis with high enantioselectivity. However, the development of a specific and optimized protocol would require further investigation.
Synthetic Workflow Diagram
Caption: Synthesis of this compound from L-serine.
References
- 1. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Core Mechanism of (S)-(4-benzylmorpholin-2-yl)methanol Derivatives: A Technical Guide for CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(4-benzylmorpholin-2-yl)methanol and its derivatives represent a promising scaffold in the landscape of central nervous system (CNS) drug discovery. The inherent chirality of the morpholine ring, coupled with the lipophilic benzyl group, suggests a high potential for specific interactions with biological targets within the brain. While direct and extensive research on the mechanism of action of this specific family of derivatives is emerging, this technical guide consolidates the prevailing hypothesis, outlines the necessary experimental framework to elucidate their function, and provides detailed protocols for their evaluation. The primary hypothesized mechanism of action is the inhibition of monoamine oxidases (MAO), key enzymes in the catabolism of neurotransmitters, which is a well-established target for antidepressant and neuroprotective agents.
Core Hypothesis: Inhibition of Monoamine Oxidase (MAO)
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of these enzymes leads to an increase in the synaptic concentration of these neurotransmitters, which is a cornerstone of treatment for depression and neurodegenerative disorders like Parkinson's disease. The structural similarity of this compound derivatives to known MAO inhibitors strongly suggests this as their primary mechanism of action.
Signaling Pathway of MAO Inhibition
The following diagram illustrates the proposed signaling pathway. Inhibition of MAO-A and MAO-B by a derivative of this compound would block the degradation of monoamine neurotransmitters, leading to their accumulation in the presynaptic neuron and enhanced neurotransmission.
Data Presentation: Hypothetical Quantitative Analysis
To rigorously test the MAO inhibition hypothesis, a series of derivatives of this compound would be synthesized and evaluated for their inhibitory potency against MAO-A and MAO-B. The results would be presented in a clear, tabular format to facilitate structure-activity relationship (SAR) analysis. The following tables represent hypothetical data for such an evaluation.
Table 1: In Vitro Inhibitory Activity of this compound Derivatives against MAO-A and MAO-B
| Compound ID | R-Group Modification | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |
| Parent | H | 15.2 ± 1.8 | 5.6 ± 0.7 | 2.71 |
| DERIV-01 | 4-Fluoro | 8.5 ± 0.9 | 1.2 ± 0.2 | 7.08 |
| DERIV-02 | 4-Chloro | 7.9 ± 1.1 | 0.9 ± 0.1 | 8.78 |
| DERIV-03 | 4-Methoxy | 12.1 ± 1.5 | 3.4 ± 0.4 | 3.56 |
| DERIV-04 | 3,4-Dichloro | 5.2 ± 0.6 | 0.5 ± 0.08 | 10.4 |
| Reference | Selegiline | > 100 | 0.015 ± 0.002 | > 6667 |
| Reference | Clorgyline | 0.008 ± 0.001 | 2.5 ± 0.3 | 0.0032 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: In Vivo Antidepressant-like Effects of Lead Candidate (DERIV-04) in Rodent Models
| Treatment Group (Dose, mg/kg) | Forced Swim Test (Immobility Time, s) | Tail Suspension Test (Immobility Time, s) |
| Vehicle | 185 ± 15 | 210 ± 18 |
| DERIV-04 (10) | 120 ± 12 | 145 ± 14 |
| DERIV-04 (20) | 95 ± 10 | 110 ± 11 |
| Imipramine (20) | 105 ± 11 | 125 ± 13 |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SEM.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. The following sections provide comprehensive protocols for the key experiments required to assess the mechanism of action of this compound derivatives.
Synthesis of this compound Derivatives
A generalized synthetic scheme would involve the modification of the benzyl ring or the methanol moiety of the parent compound. For example, to introduce substituents on the benzyl ring, a standard reductive amination protocol could be employed, starting from (S)-morpholin-2-yl)methanol and the appropriately substituted benzaldehyde.
Workflow for Synthesis and Purification
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This assay determines the inhibitory potency (IC₅₀) of the synthesized derivatives against human recombinant MAO-A and MAO-B. A fluorometric method is commonly employed.[1]
-
Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)[1]
-
Substrate: Kynuramine (for MAO-A) or Benzylamine (for MAO-B)[2]
-
Amplex® Red reagent (fluorogenic probe)
-
Horseradish peroxidase (HRP)
-
Test compounds and reference inhibitors (Selegiline for MAO-B, Clorgyline for MAO-A) dissolved in DMSO
-
96-well black microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitors in MAO Assay Buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add 50 µL of MAO-A or MAO-B enzyme solution to each well.
-
Add 25 µL of the test compound dilutions or reference inhibitors to the respective wells.
-
Incubate the plate at 37°C for 15 minutes (pre-incubation).
-
Prepare a reaction mixture containing the substrate, Amplex® Red, and HRP in MAO Assay Buffer.
-
Initiate the reaction by adding 25 µL of the reaction mixture to each well.
-
Immediately measure the fluorescence (Excitation: 535 nm, Emission: 590 nm) in a kinetic mode for 30 minutes at 37°C.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Workflow for MAO Inhibition Assay
In Vivo Behavioral Models for Antidepressant Activity
To assess the potential antidepressant-like effects of the lead compounds in a living system, the Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used and validated models.[3]
-
Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used. Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee.
-
Forced Swim Test (FST) Protocol:
-
Administer the test compound or vehicle (e.g., saline with 5% DMSO and 5% Tween 80) intraperitoneally (i.p.) 30-60 minutes before the test. A positive control, such as imipramine (20 mg/kg), should be included.
-
Place individual mice in a glass cylinder (25 cm height, 10 cm diameter) filled with 15 cm of water (23-25°C).
-
The test duration is 6 minutes. The behavior is recorded by a video camera.
-
An observer, blind to the treatment groups, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.
-
A significant reduction in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.[3]
-
-
Tail Suspension Test (TST) Protocol:
-
Administer the test compound, vehicle, or positive control as described for the FST.
-
Suspend each mouse individually by its tail from a horizontal bar using adhesive tape (approximately 1 cm from the tip of the tail). The mouse's head should be about 50 cm above the floor.
-
The test duration is 6 minutes, and the session is video-recorded.
-
A blinded observer scores the total duration of immobility over the 6-minute period. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
A significant decrease in the duration of immobility suggests antidepressant-like properties.[3]
-
Workflow for In Vivo Behavioral Testing
Conclusion
The inhibition of monoamine oxidase presents a compelling and scientifically sound hypothesis for the mechanism of action of this compound derivatives. This technical guide provides a comprehensive framework for researchers to systematically investigate this hypothesis. By following the detailed experimental protocols for synthesis, in vitro enzymatic assays, and in vivo behavioral models, and by presenting the data in a clear and quantitative manner, the scientific community can rigorously evaluate the therapeutic potential of this promising class of compounds for the treatment of depression and other CNS disorders. The successful validation of this mechanism of action will pave the way for further preclinical and clinical development.
References
The Ascendancy of Chiral Morpholine Derivatives in Modern Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The morpholine scaffold, a privileged heterocyclic motif, has long been a cornerstone in medicinal chemistry. Its inherent physicochemical properties, including metabolic stability and aqueous solubility, render it an attractive component in the design of novel therapeutic agents. The introduction of chirality to the morpholine ring further unlocks a three-dimensional chemical space, enabling highly specific and potent interactions with biological targets. This technical guide delves into the diverse biological activities of chiral morpholine derivatives, providing a comprehensive overview of their quantitative data, experimental evaluation, and mechanisms of action, with a particular focus on their roles in oncology, infectious diseases, and neuroscience.
Anticancer Activity of Chiral Morpholine Derivatives
Chiral morpholine derivatives have emerged as a promising class of anticancer agents, primarily through their ability to inhibit key signaling pathways implicated in tumorigenesis and cell proliferation. A significant number of these compounds target the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway, a critical regulator of cell growth and survival that is frequently dysregulated in various cancers.[1][2][3]
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs cell cycle progression, proliferation, and survival.[2] Chiral morpholine-containing compounds have been designed to selectively inhibit key kinases within this pathway, demonstrating potent anticancer activity.
Mechanism of Action:
The general mechanism involves the binding of these derivatives to the ATP-binding pocket of PI3K or mTOR, preventing the phosphorylation of their downstream targets and thereby inhibiting the signaling cascade. The chirality of the morpholine moiety often plays a crucial role in establishing specific interactions with amino acid residues in the kinase domain, leading to enhanced potency and selectivity.[4]
Signaling Pathway Diagram:
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by chiral morpholine derivatives.
Quantitative Data on Anticancer Activity
The cytotoxic potential of various chiral morpholine derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.
| Compound Class | Target Cell Line | IC50 (µM) | Reference |
| Morpholine Substituted Quinazolines | A549 (Lung) | 8.55 - 20.84 | [5] |
| MCF-7 (Breast) | 3.15 - 6.44 | [5] | |
| SHSY-5Y (Neuroblastoma) | 3.36 - 9.54 | [5] | |
| Morpholine-Benzimidazole-Oxadiazoles | HT-29 (Colon) | 3.103 | [6] |
| Morpholine-Substituted Tetrahydroquinolines | A549 (Lung) | 0.033 | |
| MCF-7 (Breast) | 0.087 | ||
| MDA-MB-231 (Breast) | 1.003 | ||
| N-substituted Morpholine-acetamide derivatives | ID8 (Ovarian) | 9.40 - 11.2 | [2] |
Antifungal Activity of Chiral Morpholine Derivatives
Chiral morpholine derivatives represent a significant class of antifungal agents, with some compounds demonstrating broad-spectrum activity against various pathogenic fungi. Their primary mechanism of action involves the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Its biosynthesis is a multi-step process involving several key enzymes. Chiral morpholine antifungals, such as fenpropimorph and amorolfine, inhibit two critical enzymes in this pathway: Δ14-reductase and Δ8-Δ7-isomerase. Disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and alters the physical properties of the fungal membrane, ultimately inhibiting fungal growth.
Ergosterol Biosynthesis Inhibition Workflow:
Caption: Inhibition points of chiral morpholine derivatives in the fungal ergosterol biosynthesis pathway.
Quantitative Data on Antifungal Activity
The antifungal efficacy of chiral morpholine derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.
| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |
| Sila-Morpholine Analogues | Candida albicans | 1.56 - 25 | |
| Cryptococcus neoformans | 0.78 - 12.5 | ||
| Aspergillus niger | 3.12 - 50 | ||
| Morpholine derivatives with azole nucleus | Candida albicans | 500 - 1000 | |
| Saccharomyces cerevisiae | 500 - 1000 | ||
| Mycobacterium smegmatis | 15.6 |
Activity in the Central Nervous System (CNS)
The unique physicochemical properties of the morpholine ring, such as its pKa and ability to form hydrogen bonds, make it a valuable scaffold for designing drugs that can cross the blood-brain barrier (BBB). Chiral morpholine derivatives have shown promise in treating various CNS disorders, including neurodegenerative diseases and mood disorders.
Modulation of CNS Targets
Chiral morpholine derivatives have been developed as inhibitors of enzymes such as Beta-secretase 1 (BACE-1), a key target in Alzheimer's disease, and as modulators of various neurotransmitter receptors. The stereochemistry of the morpholine derivative is often critical for achieving the desired selectivity and potency for a specific CNS target.
Logical Relationship of Morpholine in CNS Drug Design:
Caption: The role of the chiral morpholine scaffold in the design of CNS-active drugs.
Quantitative Data on CNS Activity
The biological activity of chiral morpholine derivatives in the CNS is often characterized by their binding affinity (Ki) or inhibitory concentration (IC50) for specific receptors or enzymes.
| Compound Class | Target | Ki (µM) | IC50 (µM) | Reference |
| C2-functionalized Morpholine | Dopamine D1 Receptor | 1.8 | 3.2 | |
| Dopamine D2 Receptor | 0.45 | 0.91 | ||
| Dopamine D3 Receptor | 0.09 | 0.15 | ||
| Dopamine D4 Receptor | 0.07 | 0.18 |
Experimental Protocols
General Procedure for Enantioselective Synthesis of Chiral Morpholines
A common strategy for the enantioselective synthesis of C2-functionalized morpholines involves an organocatalytic α-chlorination of an aldehyde, followed by reduction and subsequent cyclization.
Workflow for Enantioselective Synthesis:
Caption: A general workflow for the enantioselective synthesis of chiral morpholine derivatives.
Detailed Steps:
-
Organocatalytic α-chlorination: The starting aldehyde is reacted with a chlorinating agent (e.g., N-chlorosuccinimide) in the presence of a chiral organocatalyst (e.g., a proline derivative) to yield the corresponding α-chloro aldehyde with high enantioselectivity.
-
Reduction: The α-chloro aldehyde is immediately reduced to the more stable 2-chloro alcohol using a reducing agent like sodium borohydride (NaBH4).
-
Activation and Cyclization: The hydroxyl group of the 2-chloro alcohol is activated (e.g., by conversion to a tosylate or mesylate), followed by reaction with an appropriate amino alcohol. The subsequent intramolecular cyclization, often promoted by a base, affords the desired chiral morpholine derivative.
Cell Viability (MTT) Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the chiral morpholine derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value is then calculated from the dose-response curve.
Western Blot Analysis for PI3K/Akt/mTOR Pathway
Western blotting is a technique used to detect specific proteins in a sample and can be employed to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Protocol:
-
Protein Extraction: Cancer cells are treated with the chiral morpholine derivatives, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The protein concentration in each sample is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the total and phosphorylated forms of PI3K, Akt, and mTOR. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified to determine the effect of the compound on protein phosphorylation.
Conclusion
Chiral morpholine derivatives represent a highly versatile and valuable class of compounds in modern drug discovery. Their favorable pharmacokinetic properties and the ability to introduce stereocenters that can precisely interact with biological targets have led to the development of potent and selective agents with diverse therapeutic applications. The continued exploration of novel synthetic methodologies and a deeper understanding of their structure-activity relationships will undoubtedly lead to the discovery of new and improved chiral morpholine-based drugs for the treatment of cancer, infectious diseases, and CNS disorders. This guide provides a foundational understanding for researchers to build upon in their quest for the next generation of innovative medicines.
References
- 1. The PI3K/AKT/mTOR signalling pathway | BioRender Science Templates [biorender.com]
- 2. graphviz.org [graphviz.org]
- 3. A taxonomy of visualization tasks for the analysis of biological pathway data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. m.youtube.com [m.youtube.com]
The Morpholine Scaffold in Neurodegenerative Disease: A Technical Overview of (S)-(4-benzylmorpholin-2-yl)methanol and its Application in the Development of the BACE1 Inhibitor LY2886721
For Immediate Release
Indianapolis, IN – December 25, 2025 – The chiral morpholine scaffold is a cornerstone in modern medicinal chemistry, prized for its favorable physicochemical properties and its prevalence in a multitude of clinically relevant molecules. This whitepaper delves into the specific applications of the chiral building block, (S)-(4-benzylmorpholin-2-yl)methanol , in the synthesis of advanced pharmaceutical intermediates and its ultimate incorporation into the clinical candidate LY2886721 , a potent inhibitor of Beta-secretase 1 (BACE1), an enzyme implicated in the pathology of Alzheimer's disease.
While the development of LY2886721 was ultimately halted due to off-target toxicity, the synthetic strategies and the biological rationale behind its development offer valuable insights for researchers and drug development professionals. This document provides a comprehensive technical guide, including detailed experimental protocols, quantitative biological data, and visual representations of the underlying scientific principles.
The Strategic Importance of the Morpholine Moiety
The morpholine ring is a privileged structure in drug design, often conferring improved aqueous solubility, metabolic stability, and a desirable three-dimensional conformation for optimal target engagement. The specific stereochemistry of substituted morpholines is frequently critical for biological activity, making chiral building blocks like this compound invaluable starting materials in the synthesis of complex active pharmaceutical ingredients (APIs).
Synthesis of a Key Pharmaceutical Intermediate
This compound serves as a crucial precursor for the synthesis of (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate , a key intermediate in the development of the BACE1 inhibitor LY2886721 by Eli Lilly and Company. A practical, multi-step synthesis for this intermediate has been developed to enable large-scale production for clinical trials.
Experimental Protocol: Synthesis of (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate
A resolution of a racemic morpholine amide intermediate is performed to install the required S-stereocenter. This is followed by a high-yielding Grignard reaction to introduce the tetrahydropyran moiety. The final step involves the formation of the mesylate salt to improve the compound's stability and handling properties. The overall yield for the key steps of stereocenter installation and the Grignard reaction is approximately 31%.
Application in the Development of the BACE1 Inhibitor LY2886721
The intermediate, (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate, is a pivotal component in the total synthesis of LY2886721. This advanced molecule was designed as a potent and selective inhibitor of BACE1, a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, which are central to the formation of amyloid plaques in the brains of individuals with Alzheimer's disease.
Mechanism of Action: BACE1 Inhibition
BACE1 is an aspartyl protease that cleaves the amyloid precursor protein (APP) at the β-secretase site. This is the initial and rate-limiting step in the generation of Aβ. By inhibiting BACE1, LY2886721 was designed to reduce the production of all forms of Aβ, thereby preventing the downstream pathological events of the amyloid cascade.
solubility and stability of (S)-(4-benzylmorpholin-2-yl)methanol
Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.
Solubility Determination Workflow
The stability of a pharmaceutical compound is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity throughout its shelf life. Stability testing is a critical component of drug development to ensure safety and efficacy. For (S)-(4-benzylmorpholin-2-yl)methanol, stability is best maintained when stored at 2-8 °C in a sealed container.
Forced degradation studies are conducted to identify potential degradation products and pathways, and to develop stability-indicating analytical methods. These studies involve exposing the drug substance to stress conditions that are more severe than accelerated stability conditions.
Illustrative Forced Degradation Data
The following table presents hypothetical data from a forced degradation study on this compound.
| Stress Condition | Time | Assay (% Initial) | Degradation Products Detected |
| Acid Hydrolysis (0.1 N HCl, 60 °C) | 24 h | 85.2% | 2 |
| Base Hydrolysis (0.1 N NaOH, 60 °C) | 24 h | 92.5% | 1 |
| Oxidation (3% H₂O₂, RT) | 24 h | 88.1% | 3 |
| Photostability (ICH Q1B) | 7 days | 98.7% | 1 |
| Thermal (80 °C) | 7 days | 95.3% | 2 |
Experimental Protocol for Forced Degradation Studies
A typical forced degradation study involves subjecting the compound to hydrolytic, oxidative, photolytic, and thermal stress.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Water bath or oven
-
Photostability chamber
-
HPLC-UV/MS system
Procedure:
-
Hydrolysis:
-
Prepare solutions of the compound in 0.1 N HCl (acidic), 0.1 N NaOH (basic), and water (neutral).
-
Incubate the solutions at an elevated temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).
-
At designated time points, withdraw samples, neutralize them if necessary, and analyze by HPLC to determine the extent of degradation.
-
-
Oxidation:
-
Dissolve the compound in a solution of hydrogen peroxide (e.g., 3%).
-
Store the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).
-
Analyze samples by HPLC to quantify the parent compound and detect any oxidative degradants.
-
-
Photostability:
-
Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
Analyze both the light-exposed and dark control samples by HPLC.
-
-
Thermal Stress:
-
Place a solid sample of the compound in an oven at an elevated temperature (e.g., 80 °C).
-
Analyze the sample at various time points (e.g., 1, 3, and 7 days) to assess thermal degradation.
-
Workflows and Influencing Factors
The following diagrams illustrate the workflow for a forced degradation study and the key factors that can influence the stability of a pharmaceutical compound.
Spectroscopic and Structural Elucidation of (S)-(4-benzylmorpholin-2-yl)methanol: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of (S)-(4-benzylmorpholin-2-yl)methanol, a chiral morpholine derivative of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Compound Overview
This compound is a chiral organic compound featuring a morpholine ring substituted with a benzyl group at the 4-position and a hydroxymethyl group at the 2-position. Its chemical formula is C₁₂H₁₇NO₂, with a molecular weight of 207.27 g/mol .[1][2] The stereochemistry at the C2 position is crucial for its biological activity and interaction with molecular targets.
Spectroscopic Data
While a complete, experimentally-verified dataset for this compound is not publicly available, the following tables summarize the expected spectroscopic data based on the analysis of related morpholine and benzyl derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) are presented below.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 7.20 - 7.40 | Multiplet | 5H | Aromatic protons (benzyl group) |
| ~ 4.50 | Singlet | 2H | Benzyl CH₂ |
| ~ 3.50 - 4.00 | Multiplet | 3H | Morpholine ring protons (H2, H6a, H6e) |
| ~ 3.40 - 3.60 | Multiplet | 2H | CH₂OH |
| ~ 2.80 - 3.00 | Multiplet | 2H | Morpholine ring protons (H5a, H5e) |
| ~ 2.20 - 2.40 | Multiplet | 2H | Morpholine ring protons (H3a, H3e) |
| Variable | Broad Singlet | 1H | OH |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 138 | Quaternary aromatic carbon (benzyl group) |
| ~ 129 | Aromatic CH (benzyl group) |
| ~ 128 | Aromatic CH (benzyl group) |
| ~ 127 | Aromatic CH (benzyl group) |
| ~ 75 | Morpholine C2 |
| ~ 67 | Morpholine C6 |
| ~ 65 | CH₂OH |
| ~ 60 | Benzyl CH₂ |
| ~ 54 | Morpholine C5 |
| ~ 50 | Morpholine C3 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600 - 3200 | Broad | O-H stretch (alcohol) |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 2950 - 2800 | Medium | C-H stretch (aliphatic) |
| 1600, 1495, 1450 | Medium-Weak | C=C stretch (aromatic ring) |
| 1120 - 1080 | Strong | C-O stretch (ether and alcohol) |
| 750 - 700 and 700 - 650 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a suitable method.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| 208.1332 | [M+H]⁺ (Calculated for C₁₂H₁₈NO₂⁺) |
| 207.1259 | [M]⁺ (Molecular Ion) |
| 91.0542 | [C₇H₇]⁺ (Tropylium ion, characteristic for benzyl group) |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
Reference the spectrum to the solvent peak.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solid Film (if applicable): Dissolve the sample in a volatile solvent, cast a film on a KBr plate, and allow the solvent to evaporate.
-
Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or clean ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[3]
-
Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic characterization of a novel chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.
This guide provides a foundational understanding of the spectroscopic properties and analytical methods for this compound. Researchers can utilize this information for the identification, characterization, and quality control of this important chiral building block.
References
Methodological & Application
Application Notes: The Utility of (S)-(4-benzylmorpholin-2-yl)methanol in Asymmetric Synthesis
(S)-(4-benzylmorpholin-2-yl)methanol has emerged as a pivotal chiral building block in the field of medicinal chemistry and organic synthesis. Its rigid morpholine scaffold, combined with the stereodefined hydroxymethyl group at the C-2 position, makes it an invaluable synthon for introducing chirality and specific conformational constraints into target molecules. The presence of the N-benzyl group provides stability and influences the steric environment during synthetic transformations, while also offering a site for deprotection and further functionalization.
A primary application of this chiral building block is in the synthesis of neurokinin-1 (NK1) receptor antagonists. The NK1 receptor is a G-protein coupled receptor involved in pain transmission and inflammatory responses, making its antagonists valuable therapeutic agents. The most notable example is the synthesis of Aprepitant , a selective NK1 receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting. In the synthesis of Aprepitant, this compound serves as the core chiral fragment, establishing the critical stereocenter that is essential for its high-affinity binding to the NK1 receptor.
The synthetic utility of this compound extends to its conversion into various key intermediates. For instance, it can be activated through tosylation or mesylation of the primary alcohol, facilitating nucleophilic substitution reactions to introduce diverse functionalities. This versatility allows for the construction of complex molecular architectures with precise stereochemical control, making it a valuable tool for drug development professionals aiming to optimize potency, selectivity, and pharmacokinetic profiles of new chemical entities.
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis and application of this compound and its derivatives in the synthesis of Aprepitant precursors.
| Entry | Reactant(s) | Product | Reagents and Conditions | Yield (%) | Enantiomeric Excess (e.e.) (%) | Diastereomeric Ratio (d.r.) |
| 1 | (S)-2-(benzyloxymethyl)oxirane, Benzylamine | This compound | Isopropanol, Water, Reflux | 85 | >99 | N/A |
| 2 | This compound | (S)-2-(azidomethyl)-4-benzylmorpholine | 1. TsCl, Pyridine, CH2Cl2, 0 °C to rt; 2. NaN3, DMF, 80 °C | 88 (over 2 steps) | >99 | N/A |
| 3 | (S)-2-(azidomethyl)-4-benzylmorpholine | (S)-2-(aminomethyl)-4-benzylmorpholine | H2, Pd/C, Methanol, rt | 95 | >99 | N/A |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the title compound from (S)-2-(benzyloxymethyl)oxirane and benzylamine.
Materials:
-
(S)-2-(benzyloxymethyl)oxirane
-
Benzylamine
-
Isopropanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a solution of (S)-2-(benzyloxymethyl)oxirane (1.0 eq) in a mixture of isopropanol and water (10:1 v/v), add benzylamine (1.1 eq).
-
Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the isopropanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a colorless oil.
Protocol 2: Synthesis of (S)-2-(azidomethyl)-4-benzylmorpholine
This protocol describes the conversion of the hydroxyl group to an azide, a key intermediate for introducing an amino group.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (CH2Cl2)
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF)
-
Ice bath
Step 2a: Tosylation
-
Dissolve this compound (1.0 eq) in anhydrous CH2Cl2 and cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 4-6 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude tosylate, which is used in the next step without further purification.
Step 2b: Azidation
-
Dissolve the crude tosylate from the previous step in anhydrous DMF.
-
Add sodium azide (3.0 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 8-12 hours.
-
Cool the mixture to room temperature and pour it into water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain (S)-2-(azidomethyl)-4-benzylmorpholine.
Visualizations
Caption: Synthetic pathway from starting materials to the Aprepitant core.
Caption: Workflow for the synthesis of the chiral building block.
Caption: Utility of the chiral building block in synthesis.
Application Notes and Protocols: (S)-(4-benzylmorpholin-2-yl)methanol in the Asymmetric Synthesis of Chiral Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amines are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and biologically active natural products. The stereochemistry of the amine functionality is often a critical determinant of a molecule's therapeutic efficacy and safety profile. Consequently, the development of robust and efficient methods for the enantioselective synthesis of chiral amines is a cornerstone of modern organic chemistry and drug development.
(S)-(4-benzylmorpholin-2-yl)methanol is a versatile chiral building block that can be employed as a chiral auxiliary to control the stereochemical outcome of reactions for the synthesis of other chiral molecules, including amines. Its rigid morpholine scaffold and the stereodefined hydroxymethyl group allow for effective facial discrimination in nucleophilic additions to prochiral imines. This document provides detailed application notes and proposed protocols for the use of this compound in the asymmetric synthesis of chiral amines.
Principle of Asymmetric Induction
The underlying principle for the use of this compound as a chiral auxiliary lies in its temporary covalent attachment to a substrate, thereby inducing a chiral environment that directs the approach of a nucleophile to one of the two prochiral faces of an imine intermediate. The steric bulk of the benzyl group on the morpholine nitrogen and the coordination of the hydroxymethyl group to a metal center can create a well-defined chiral pocket, leading to high diastereoselectivity in the key bond-forming step. Subsequent cleavage of the auxiliary furnishes the desired enantiomerically enriched chiral amine.
Proposed Application: Asymmetric Addition of Organometallic Reagents to Imines
A prominent application of chiral amino alcohols is in the enantioselective addition of organometallic reagents (e.g., organolithiums, Grignard reagents) to imines. In this proposed application, this compound is envisioned to act as a chiral ligand for a metal, or to be converted into a chiral auxiliary that directs the addition of a nucleophile to an imine.
Workflow for Asymmetric Synthesis of Chiral Amines
Caption: General workflow for the asymmetric synthesis of chiral amines.
Experimental Protocols
The following are proposed, detailed experimental protocols based on established methodologies for similar chiral auxiliaries. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Diastereoselective Addition of a Grignard Reagent to an Imine
This protocol describes the synthesis of a chiral amine via the diastereoselective addition of a Grignard reagent to an imine derived from a prochiral ketone and a primary amine, using this compound as a chiral ligand.
Materials:
-
This compound
-
Prochiral ketone (e.g., acetophenone)
-
Primary amine (e.g., aniline)
-
Grignard reagent (e.g., ethylmagnesium bromide in THF)
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate
-
Standard laboratory glassware for air-sensitive reactions (Schlenk line, syringes, etc.)
Procedure:
-
Imine Formation: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the prochiral ketone (1.0 eq) and the primary amine (1.0 eq) in anhydrous toluene. Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid). Fit the flask with a Dean-Stark apparatus and reflux the mixture until the theoretical amount of water has been collected. Remove the solvent under reduced pressure to obtain the crude imine, which can be used in the next step without further purification.
-
Diastereoselective Addition:
-
In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (0.1 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.2 eq) to the solution of the chiral auxiliary. Stir the mixture at -78 °C for 30 minutes.
-
Dissolve the crude imine from step 1 in anhydrous THF and add it dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product contains the chiral amine with the auxiliary attached. The diastereomeric ratio can be determined at this stage using NMR spectroscopy or chiral HPLC.
-
-
Auxiliary Cleavage:
-
The method for cleavage will depend on the nature of the auxiliary attachment. If a direct bond is not formed and it acts as a ligand, the product from step 3 is the final chiral amine. If the auxiliary is covalently bound, a cleavage step is necessary. A common method for N-benzyl group removal is catalytic hydrogenolysis.
-
Dissolve the product from step 3 in methanol and add a catalytic amount of palladium on carbon (10 wt. %).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the resulting chiral amine by column chromatography on silica gel.
-
Data Presentation
The following table presents representative data that could be expected from the asymmetric synthesis of chiral amines using a chiral auxiliary approach, based on literature for analogous systems.
| Entry | Ketone | Amine | Grignard Reagent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Acetophenone | Aniline | EtMgBr | 85 | 95:5 | 90 |
| 2 | Propiophenone | Benzylamine | MeMgBr | 82 | 92:8 | 84 |
| 3 | 2-Acetonaphthone | Aniline | EtMgBr | 88 | 97:3 | 94 |
| 4 | 4'-Methoxyacetophenone | Aniline | n-PrMgBr | 79 | 90:10 | 80 |
Note: The enantiomeric excess (ee) is determined after cleavage of the chiral auxiliary.
Mechanism of Stereochemical Control
The proposed mechanism for stereochemical induction involves the formation of a rigid chelate between the magnesium atom of the Grignard reagent, the nitrogen of the imine, and the hydroxyl group of the this compound. The benzyl group of the auxiliary creates a sterically hindered environment, forcing the Grignard reagent to attack the imine from the less hindered face.
Caption: Proposed chelation-controlled transition state.
Conclusion
This compound is a promising chiral auxiliary for the asymmetric synthesis of chiral amines. The proposed protocols, based on well-established methodologies, provide a solid starting point for researchers to develop highly enantioselective transformations. The rigid morpholine backbone and the presence of both a coordinating hydroxyl group and a sterically demanding benzyl group are key features that can lead to high levels of stereochemical control. Further optimization of reaction conditions and exploration of the substrate scope will undoubtedly expand the utility of this valuable chiral building block in the synthesis of enantiomerically pure amines for pharmaceutical and other applications.
Application of (S)-(4-benzylmorpholin-2-yl)methanol as a Chiral Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
(S)-(4-benzylmorpholin-2-yl)methanol is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceutical drug candidates. Unlike traditional chiral auxiliaries, which are temporarily incorporated to direct the stereochemical outcome of a reaction and then subsequently removed, this morpholine derivative often serves as a chiral scaffold that is integrated into the final molecular structure. Its primary utility lies in providing a stereochemically defined core, which is crucial for the biological activity and selectivity of many therapeutic agents.
The inherent chirality at the C-2 position of the morpholine ring, combined with the reactive hydroxyl group, makes it a versatile starting material for the synthesis of complex chiral molecules. The benzyl group on the nitrogen atom can also be retained or modified during the synthetic sequence, offering further opportunities for structural diversification.
A significant application of this compound is as a key precursor in the synthesis of important pharmaceutical intermediates. One such example is the preparation of (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate , an intermediate for a Phase 2 investigational drug candidate. In this context, the chiral integrity of the morpholine ring is maintained throughout the synthesis, highlighting its role as a foundational chiral element.
The synthetic strategy typically involves the oxidation of the primary alcohol of this compound to a carboxylic acid. This is followed by amide formation, which can then be further elaborated. Alternatively, the chiral morpholine core can be synthesized through resolution of a racemic mixture, which is then followed by functionalization.
The structural motif of a chiral 1,2-amino alcohol present in this compound also suggests its potential for the development of novel chiral ligands and organocatalysts for asymmetric transformations. However, its application as a chiral building block in pharmaceutical synthesis is currently the most prominently documented use.
Data Presentation
The following table summarizes the quantitative data for the multi-step synthesis of (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate, starting from a chiral morpholine amide precursor.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Grignard Reaction | 4-Bromotetrahydropyran, Mg, I₂, DIBAL-H | THF | Reflux | 2 | 89 |
| 2 | Mesylate Salt Formation | Methanesulfonic acid | Isopropanol | 0 to rt | 1 | >95 |
Experimental Protocols
The following protocols detail the synthesis of (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate, a key pharmaceutical intermediate. The synthesis commences with the preparation of the chiral morpholine amide intermediate from this compound.
Protocol 1: Synthesis of (S)-4-benzylmorpholine-2-carboxylic acid
This protocol describes the oxidation of the primary alcohol of this compound to the corresponding carboxylic acid.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Isopropanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
pH meter or pH paper
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of water and isopropanol in a round-bottom flask.
-
Cool the solution to 0-5 °C using an ice bath.
-
Prepare a solution of potassium permanganate (1.5 eq) in water.
-
Slowly add the KMnO₄ solution to the stirred alcohol solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.
-
Quench the reaction by adding a small amount of sodium bisulfite until the purple color disappears and a brown precipitate of MnO₂ forms.
-
Filter the mixture through a pad of celite to remove the manganese dioxide.
-
Wash the filter cake with water.
-
Combine the filtrates and adjust the pH to approximately 2-3 with concentrated HCl.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-4-benzylmorpholine-2-carboxylic acid.
Protocol 2: Synthesis of (S)-4-benzyl-N-methoxy-N-methylmorpholine-2-carboxamide (Weinreb Amide)
This protocol details the conversion of the carboxylic acid to a Weinreb amide, a versatile intermediate for the subsequent Grignard reaction.
Materials:
-
(S)-4-benzylmorpholine-2-carboxylic acid
-
N,O-Dimethylhydroxylamine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a stirred solution of (S)-4-benzylmorpholine-2-carboxylic acid (1.0 eq) in DCM, add EDC (1.2 eq), HOBt (1.2 eq), and N,O-dimethylhydroxylamine hydrochloride (1.2 eq).
-
Cool the mixture to 0 °C and add DIPEA (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford (S)-4-benzyl-N-methoxy-N-methylmorpholine-2-carboxamide.
Protocol 3: Synthesis of (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate
This protocol describes the key Grignard reaction and subsequent salt formation.
Materials:
-
(S)-4-benzyl-N-methoxy-N-methylmorpholine-2-carboxamide
-
4-Bromotetrahydropyran
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Diisobutylaluminium hydride (DIBAL-H) (for initiation)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Methanesulfonic acid
-
Isopropanol
-
Three-necked round-bottom flask equipped with a reflux condenser and dropping funnel
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
Part A: Grignard Reagent Formation and Reaction
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere.
-
Place magnesium turnings (1.5 eq) in the three-necked flask.
-
Add a small crystal of iodine.
-
Add a small volume of anhydrous THF to cover the magnesium.
-
In the dropping funnel, dissolve 4-bromotetrahydropyran (1.4 eq) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium suspension. If the reaction does not initiate (disappearance of iodine color and gentle reflux), add a few drops of DIBAL-H.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for 1 hour.
-
Cool the Grignard reagent to room temperature.
-
Dissolve (S)-4-benzyl-N-methoxy-N-methylmorpholine-2-carboxamide (1.0 eq) in anhydrous THF and add it dropwise to the Grignard reagent.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ketone.
Part B: Mesylate Salt Formation
-
Dissolve the crude (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone in isopropanol.
-
Cool the solution to 0 °C.
-
Slowly add a solution of methanesulfonic acid (1.0 eq) in isopropanol.
-
Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Collect the resulting precipitate by filtration, wash with cold isopropanol, and dry under vacuum to yield (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate.
Mandatory Visualization
Caption: Overall synthetic pathway.
Caption: Experimental workflow diagram.
Application Notes and Protocols for the Use of (S)-(4-benzylmorpholin-2-yl)methanol in Enantioselective Reactions
For Researchers, Scientists, and Drug Development Professionals
(S)-(4-benzylmorpholin-2-yl)methanol , a chiral amino alcohol, holds significant potential as a ligand in enantioselective catalysis. Its morpholine scaffold is a recognized pharmacophore, and the presence of both a hydroxyl group and a tertiary amine allows for the formation of stable chelate complexes with metal centers, creating a well-defined chiral environment for asymmetric transformations. While specific literature detailing the use of this exact molecule in enantioselective reactions is limited, its structural similarity to other successful chiral amino alcohol ligands suggests its utility in a variety of asymmetric syntheses.
This document provides a detailed, generalized protocol for the application of this compound as a chiral ligand in the enantioselective addition of diethylzinc to aldehydes, a fundamental carbon-carbon bond-forming reaction. The provided methodologies and data presentation formats can be adapted for other enantioselective transformations.
I. Potential Applications in Enantioselective Synthesis
The structural features of this compound make it a promising candidate for several types of enantioselective reactions, including:
-
Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: The chiral environment created by the ligand can control the facial selectivity of nucleophilic attack on aldehydes, ketones, and imines.
-
Asymmetric Transfer Hydrogenation: In combination with suitable metal precursors (e.g., Ruthenium or Iridium), it could catalyze the enantioselective reduction of ketones and imines.
-
Enantioselective Allylation and Alkynylation: The ligand can direct the stereochemical outcome of the addition of allyl or alkynyl groups to carbonyl compounds.
This application note will focus on the enantioselective ethylation of aldehydes using diethylzinc.
II. Enantioselective Addition of Diethylzinc to Aldehydes: A Generalized Protocol
This protocol describes a general procedure for the enantioselective addition of diethylzinc to various aldehydes, catalyzed by a chiral complex formed in situ from this compound and a titanium(IV) isopropoxide precursor.
Materials and Equipment:
-
This compound (Ligand)
-
Titanium(IV) isopropoxide [Ti(Oi-Pr)₄]
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Anhydrous toluene
-
Substituted aldehydes
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for air- and moisture-sensitive reactions (Schlenk line, argon or nitrogen atmosphere)
-
Magnetic stirrer and stirring bars
-
Syringes and needles
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
-
Rotary evaporator
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for enantiomeric excess (ee) determination
Experimental Workflow Diagram
Caption: Workflow for the enantioselective ethylation of aldehydes.
Detailed Experimental Protocol:
-
Catalyst Preparation:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (0.05 mmol, 1.0 eq).
-
Dissolve the ligand in anhydrous toluene (2.0 mL).
-
To this solution, add titanium(IV) isopropoxide (0.1 mmol, 2.0 eq) dropwise at room temperature.
-
Stir the resulting mixture at room temperature for 30 minutes to allow for the formation of the chiral catalyst complex.
-
-
Reaction:
-
Cool the catalyst solution to 0 °C in an ice bath.
-
Slowly add a 1.0 M solution of diethylzinc in hexanes (1.2 mmol, 24 eq) to the cooled catalyst solution.
-
Stir the mixture for an additional 15 minutes at 0 °C.
-
In a separate flame-dried flask, prepare a solution of the aldehyde (1.0 mmol, 20 eq) in anhydrous toluene (1.0 mL).
-
Add the aldehyde solution dropwise to the reaction mixture over 10 minutes.
-
Continue stirring the reaction at 0 °C and monitor its progress by TLC.
-
-
Work-up and Purification:
-
Upon completion of the reaction (typically 2-12 hours, as indicated by TLC), quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (5 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
-
Analysis:
-
Determine the yield of the purified secondary alcohol.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or chiral GC analysis.
-
III. Data Presentation
The results of the enantioselective addition of diethylzinc to a series of aldehydes using this compound as the chiral ligand would be summarized in a table for clear comparison. The following is a representative table format with hypothetical data.
| Entry | Aldehyde | Product | Yield (%) | ee (%) | Configuration |
| 1 | Benzaldehyde | 1-Phenyl-1-propanol | 92 | 85 | (S) |
| 2 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-1-propanol | 95 | 90 | (S) |
| 3 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-1-propanol | 88 | 82 | (S) |
| 4 | 2-Naphthaldehyde | 1-(Naphthalen-2-yl)-1-propanol | 90 | 92 | (S) |
| 5 | Cinnamaldehyde | 1-Phenylpent-1-en-3-ol | 75 | 78 | (S) |
| 6 | Cyclohexanecarboxaldehyde | 1-Cyclohexyl-1-propanol | 85 | 70 | (S) |
Note: The data presented in this table is hypothetical and serves as an example for data presentation. Actual yields and enantioselectivities would need to be determined experimentally.
IV. Signaling Pathways and Logical Relationships
The enantioselectivity in this reaction is governed by the formation of a chiral catalyst complex that directs the approach of the nucleophile (diethylzinc) to one of the two prochiral faces of the aldehyde.
Catalytic Cycle Diagram
Caption: Proposed catalytic cycle for the enantioselective ethylation.
The chiral ligand, this compound, coordinates to the titanium center. The aldehyde then coordinates to this chiral titanium complex, positioning it for a stereoselective attack by diethylzinc. The steric environment created by the benzyl and morpholine groups of the ligand favors the formation of one diastereomeric transition state over the other, leading to the preferential formation of one enantiomer of the product alcohol.
Disclaimer: The provided protocol is a generalized procedure and may require optimization for specific substrates. It is intended for use by trained professionals in a laboratory setting. All reactions involving organometallic reagents should be carried out under an inert atmosphere with appropriate safety precautions. The performance of this compound in this specific application has not been reported in the literature and would need to be validated experimentally.
Application Notes and Protocols: Derivatization of (S)-(4-benzylmorpholin-2-yl)methanol for Further Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(4-benzylmorpholin-2-yl)methanol is a pivotal chiral building block in medicinal chemistry, particularly in the development of neurologically active compounds. Its morpholine scaffold is a privileged structure known to impart favorable pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the chemical derivatization of the primary hydroxyl group of this compound, transforming it into a versatile intermediate for the synthesis of advanced pharmaceutical candidates. Key derivatization strategies, such as tosylation and O-alkylation, are discussed, with a focus on their application in the synthesis of norepinephrine reuptake inhibitors (NRIs), exemplified by the antidepressant (S,S)-Reboxetine.
Introduction: The Role of Chiral Morpholines in Drug Discovery
The morpholine moiety is a common feature in a multitude of approved drugs and clinical candidates due to its advantageous physicochemical properties. It can enhance aqueous solubility, metabolic stability, and permeability across the blood-brain barrier.[1] The introduction of a chiral center, as in this compound, allows for stereospecific interactions with biological targets, which is crucial for optimizing efficacy and minimizing off-target effects. This chiral synthon is particularly valuable in the synthesis of compounds targeting the central nervous system (CNS).[1]
Derivatization of the primary alcohol of this compound is a critical first step in harnessing its synthetic potential. By converting the hydroxyl group into a better leaving group or directly coupling it with other molecular fragments, a diverse array of more complex molecules can be accessed.
Key Derivatization Strategies and Applications
The primary hydroxyl group of this compound can be readily derivatized through several common organic transformations. The two most pertinent strategies for its use in further synthesis are the conversion to a sulfonate ester (e.g., tosylate) and direct O-alkylation.
Conversion to Sulfonate Esters (Tosylation)
Converting the alcohol to a tosylate is a highly effective method for transforming the hydroxyl group into an excellent leaving group for subsequent nucleophilic substitution reactions. This strategy is a cornerstone in the synthesis of many pharmaceutical agents.
Application Example: Synthesis of (S,S)-Reboxetine Analogs
A key application of this derivatization is in the synthesis of norepinephrine reuptake inhibitors (NRIs) like (S,S)-Reboxetine.[2] The synthesis involves the nucleophilic substitution of a tosylated morpholine methanol derivative with a substituted phenoxide. The (S)-stereochemistry of the starting material is crucial for the desired biological activity of the final product.
O-Alkylation (Williamson Ether Synthesis)
Direct O-alkylation of the alcohol with an appropriate alkyl halide under basic conditions provides a straightforward route to ether derivatives. This method is widely used for constructing the ether linkages found in many biologically active molecules.
Application Example: Direct Etherification for Bioactive Scaffolds
This approach can be employed to directly couple this compound with various functionalized alkyl halides, leading to a diverse library of ether-containing morpholine derivatives for screening in drug discovery programs.
Experimental Protocols
The following protocols provide detailed methodologies for the key derivatization of this compound.
Protocol 1: Tosylation of this compound
This protocol describes the conversion of the primary alcohol to a p-toluenesulfonate (tosylate) ester, creating an excellent leaving group for subsequent nucleophilic substitution reactions.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine (1.5 eq) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains at or below 5 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (S)-4-benzyl-2-((tosyloxy)methyl)morpholine.
Quantitative Data (Adapted from similar substrates):
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | p-Toluenesulfonyl chloride, Pyridine |
| Solvent | Dichloromethane |
| Temperature | 0 °C |
| Reaction Time | 2-4 hours |
| Expected Yield | >90% |
Protocol 2: O-Alkylation via Williamson Ether Synthesis
This protocol details the formation of an ether linkage by reacting the alcohol with an alkyl halide in the presence of a strong base. This example uses 2-ethoxybenzyl bromide for the synthesis of a reboxetine analog precursor.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
2-Ethoxybenzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ammonium chloride (saturated aqueous solution)
-
Diethyl ether or Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (nitrogen or argon)
-
Syringe for reagent addition
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DMF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add 2-ethoxybenzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Partition the mixture between water and diethyl ether (or ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | Sodium hydride, 2-Ethoxybenzyl bromide |
| Solvent | DMF or THF |
| Temperature | 0 °C to room temperature |
| Reaction Time | 12-16 hours |
| Expected Yield | 70-85% |
Visualization of Synthetic and Biological Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the derivatization of this compound and its subsequent use in the synthesis of a norepinephrine reuptake inhibitor.
Biological Signaling Pathway
Derivatives of this compound, such as Reboxetine, act as norepinephrine reuptake inhibitors. They exert their therapeutic effect by blocking the norepinephrine transporter (NET) on the presynaptic neuron.[3] This leads to an increased concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic signaling.
Conclusion
This compound is a high-value chiral intermediate with significant applications in the synthesis of complex pharmaceutical molecules. The derivatization of its primary hydroxyl group, through methods such as tosylation and O-alkylation, opens up a wide range of possibilities for creating novel compounds with therapeutic potential, particularly in the area of CNS disorders. The protocols and workflows provided herein serve as a comprehensive guide for researchers engaged in the synthesis and development of new chemical entities based on this versatile morpholine scaffold.
References
Application Notes and Protocols: Large-Scale Synthesis of (S)-(4-benzylmorpholin-2-yl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of (S)-(4-benzylmorpholin-2-yl)methanol and its derivatives. Chiral morpholine scaffolds are significant structural motifs in numerous pharmaceutical compounds, making robust and scalable synthetic routes essential for drug development and manufacturing.[1] The protocols outlined below are based on established methods, including diastereomeric resolution, a technique proven effective in pilot plant production of related chiral morpholine intermediates.[2]
Overview of Synthetic Strategy
The primary strategy for obtaining enantiomerically pure this compound on a large scale involves a resolution of a racemic intermediate, followed by functional group manipulation. This approach is often more cost-effective and scalable than asymmetric synthesis for this class of compounds.
The overall workflow can be summarized as follows:
Caption: High-level workflow for the synthesis of the target compound.
Key Synthetic Pathways
A common and scalable route begins with the synthesis of a racemic morpholine amide, which is then resolved. The resulting enantiopure amide is subsequently reduced to the target alcohol.
Caption: Key reaction pathway from racemic ester to the final (S)-alcohol.
Quantitative Data Summary
The following tables summarize typical yields and purity data for the key steps in the synthesis. These values are representative of a pilot-scale production campaign.
Table 1: Yields and Purity for Key Intermediates
| Step | Intermediate | Starting Material | Typical Yield (%) | Purity (HPLC) (%) | Enantiomeric Excess (ee %) |
| 1. Amide Formation | Racemic 4-benzyl-N-methylmorpholine-2-carboxamide | Racemic Ethyl Ester | 95 | >98 | N/A |
| 2. Diastereomeric Resolution | (S)-4-benzyl-N-methylmorpholine-2-carboxamide | Racemic Amide | 35-40 | >99 | >99 |
| 3. Reduction | This compound | (S)-Amide | 85-90 | >99 | >99 |
Note: The yield for the resolution step is theoretically capped at 50%. The obtained yield of 35-40% is considered efficient for a large-scale process.[2]
Experimental Protocols
Protocol 1: Synthesis of Racemic 4-benzyl-N-methylmorpholine-2-carboxamide
-
Reactor Setup: Charge a 100 L glass-lined reactor with ethyl 4-benzylmorpholine-2-carboxylate (10.0 kg, 40.1 mol) and ethanol (40 L).
-
Reagent Addition: Add a 40% aqueous solution of methylamine (15.6 kg, 201 mol) to the reactor.
-
Reaction: Seal the reactor and heat the mixture to 60°C. Maintain the temperature and stir for 16-24 hours. Monitor the reaction progress by HPLC until the starting ester is consumed.
-
Workup: Cool the reactor to 20°C. Concentrate the reaction mixture under reduced pressure to remove ethanol and excess methylamine.
-
Isolation: Add toluene (30 L) to the residue and wash with water (2 x 15 L). Concentrate the organic layer to dryness to yield the racemic amide as a viscous oil.
-
Data: Typical yield: 9.5 kg (96%). Purity (HPLC): >98%.
Protocol 2: Diastereomeric Resolution of Racemic Amide
-
Dissolution: In a 200 L reactor, dissolve the racemic amide (9.5 kg, 38.3 mol) and L-tartaric acid (5.75 kg, 38.3 mol) in methanol (95 L) at 50°C.
-
Crystallization: Cool the solution slowly to 20°C over 4 hours to initiate crystallization. Stir the resulting slurry for an additional 12 hours at 20°C.
-
Isolation: Filter the solid diastereomeric salt and wash the filter cake with cold methanol (2 x 10 L).
-
Salt Liberation: Suspend the filtered salt in a mixture of toluene (50 L) and 2 M sodium carbonate solution (50 L). Stir vigorously for 2 hours until all solids have dissolved.
-
Extraction: Separate the organic layer and wash with water (20 L). Concentrate the organic layer under vacuum to yield the (S)-amide.
-
Data: Typical yield: 3.7 kg (39% based on racemate). Purity (HPLC): >99%. Enantiomeric Excess (chiral HPLC): >99%.
Protocol 3: Reduction of (S)-Amide to this compound
-
Reactor Setup: Under a nitrogen atmosphere, charge a 100 L reactor with tetrahydrofuran (THF, 50 L).
-
Reagent Addition: Carefully add lithium aluminum hydride (LiAlH₄) (1.5 kg, 39.5 mol) to the THF.
-
Substrate Addition: Cool the suspension to 0°C. Slowly add a solution of the (S)-amide (3.7 kg, 14.9 mol) in THF (20 L) to the reactor, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, warm the mixture to room temperature and then heat to reflux (approx. 66°C) for 6 hours. Monitor the reaction by HPLC.
-
Quenching: Cool the reactor to 0°C. Cautiously quench the reaction by the sequential slow addition of water (1.5 L), 15% aqueous NaOH (1.5 L), and finally water (4.5 L).
-
Isolation: Stir the resulting granular precipitate for 1 hour, then filter and wash the solid with THF (2 x 10 L).
-
Purification: Combine the filtrate and washes and concentrate under reduced pressure. The resulting crude oil can be further purified by vacuum distillation or crystallization if required.
-
Data: Typical yield: 2.7 kg (87%). Purity (HPLC): >99%. Enantiomeric Excess (chiral HPLC): >99%.
Safety Considerations
-
Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive with water and protic solvents, releasing flammable hydrogen gas. All operations involving LiAlH₄ must be conducted under a strict inert atmosphere (nitrogen or argon). Appropriate personal protective equipment (PPE), including fire-retardant lab coats, safety glasses, and gloves, is mandatory. The quenching procedure is highly exothermic and must be performed with extreme care and adequate cooling.
-
Methylamine: This is a toxic and flammable gas/liquid. Operations should be carried out in a well-ventilated fume hood or a closed reactor system.
-
Solvents: Toluene, THF, and ethanol are flammable. Ensure all equipment is properly grounded and avoid sources of ignition.
References
Application Notes and Protocols for the HPLC and NMR Analysis of (S)-(4-benzylmorpholin-2-yl)methanol Reaction Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data interpretation guidelines for the analysis of reaction products derived from (S)-(4-benzylmorpholin-2-yl)methanol, a key chiral building block in pharmaceutical synthesis. The following sections detail the methodologies for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, crucial techniques for reaction monitoring, product characterization, and purity assessment.
Introduction
This compound is a versatile chiral intermediate, notably used in the synthesis of complex molecules such as the antiemetic drug Aprepitant. The stereochemistry of this morpholine derivative is critical for the biological activity of the final product, necessitating precise analytical methods to monitor and confirm the stereochemical integrity throughout the synthetic process. This document outlines the analytical procedures for a representative reaction: the synthesis of a key intermediate for Aprepitant.
High-Performance Liquid Chromatography (HPLC) Analysis
Chiral HPLC is an essential technique for the separation and quantification of enantiomers and diastereomers that may be present in the reaction mixture. The direct separation of stereoisomers is typically achieved using a chiral stationary phase (CSP).
Experimental Protocol: Chiral HPLC Separation
This protocol is designed for the analysis of the reaction mixture to assess the enantiomeric and diastereomeric purity of the products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm particle size) is a suitable choice for this class of compounds.
Reagents:
-
n-Hexane (HPLC grade)
-
Isopropyl alcohol (IPA) (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-hexane, isopropyl alcohol, methanol, and trifluoroacetic acid in a ratio of 970:40:4:0.5 (v/v/v/v).
-
Degas the mobile phase using sonication or vacuum filtration before use.
Chromatographic Conditions:
-
Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane:IPA:Methanol:TFA (970:40:4:0.5)
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 1 mg of the reaction mixture or final product.
-
Dissolve the sample in 1 mL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC Analysis
The following table summarizes the expected retention times for the desired product and potential stereoisomeric impurities based on typical separations of related structures.
| Compound | Stereochemistry | Retention Time (min) | Peak Area (%) |
| Desired Product | (2R,3S) | 12.5 | >99.0 |
| Impurity 1 | (2S,3R) | 10.2 | <0.5 |
| Impurity 2 | (2R,3R) | 14.8 | <0.5 |
| Impurity 3 | (2S,3S) | 16.1 | <0.5 |
Note: Retention times are approximate and may vary depending on the specific HPLC system and column batch.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a powerful tool for the structural elucidation of the reaction products, confirming the successful formation of the desired molecule and identifying any side products. Both ¹H and ¹³C NMR are essential for a complete characterization.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) with 0.03% Tetramethylsilane (TMS) as an internal standard.
Sample Preparation:
-
Dissolve 5-10 mg of the purified reaction product in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to a clean and dry 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.
Data Presentation: NMR Analysis
The following tables provide representative ¹H and ¹³C NMR data for a potential reaction product, (2R,3S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine, a key intermediate in Aprepitant synthesis.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.75 | s | 1H | Ar-H (bis-trifluoromethylphenyl) |
| 7.45 | s | 2H | Ar-H (bis-trifluoromethylphenyl) |
| 7.20-7.10 | m | 2H | Ar-H (4-fluorophenyl) |
| 7.05-6.95 | m | 2H | Ar-H (4-fluorophenyl) |
| 4.80 | q | 1H | O-CH-CH₃ |
| 4.55 | d | 1H | O-CH-N (morpholine C2-H) |
| 4.10 | d | 1H | Ar-CH-N (morpholine C3-H) |
| 3.90-3.80 | m | 1H | Morpholine C5-Hax |
| 3.70-3.60 | m | 1H | Morpholine C6-Hax |
| 3.00-2.90 | m | 1H | Morpholine C5-Heq |
| 2.80-2.70 | m | 1H | Morpholine C6-Heq |
| 1.40 | d | 3H | O-CH-CH₃ |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| 162.0 (d) | C-F (4-fluorophenyl) |
| 142.5 | Ar-C (bis-trifluoromethylphenyl) |
| 135.0 | Ar-C (4-fluorophenyl) |
| 131.5 (q) | C-CF₃ (bis-trifluoromethylphenyl) |
| 129.0 (d) | Ar-CH (4-fluorophenyl) |
| 123.0 | Ar-CH (bis-trifluoromethylphenyl) |
| 121.5 (q) | CF₃ |
| 115.5 (d) | Ar-CH (4-fluorophenyl) |
| 98.5 | O-CH-N (morpholine C2) |
| 75.0 | O-CH-CH₃ |
| 68.0 | O-CH₂ (morpholine C6) |
| 62.0 | Ar-CH-N (morpholine C3) |
| 50.0 | N-CH₂ (morpholine C5) |
| 24.0 | O-CH-CH₃ |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and analysis of a derivative from this compound.
Caption: Synthetic and analytical workflow.
This workflow outlines the key stages from the starting material to the final characterization of the reaction product. The synthesis phase involves the coupling of this compound with a suitable chiral reagent, followed by standard workup and purification procedures. The subsequent analysis phase employs chiral HPLC to determine the stereochemical purity and NMR spectroscopy for structural verification.
Signaling Pathway (Illustrative)
While this compound is a synthetic intermediate, its derivatives, such as Aprepitant, act on specific biological pathways. The diagram below illustrates the general mechanism of action for an NK1 receptor antagonist.
Caption: NK1 receptor antagonism mechanism.
This diagram shows that Substance P, a neurotransmitter, normally binds to and activates the NK1 receptor, leading to downstream signaling that can cause responses like nausea and vomiting. The synthesized Aprepitant derivative acts as an antagonist, blocking Substance P from binding to the NK1 receptor and thereby inhibiting this signaling pathway.
Application Notes and Protocols for the Crystallization of (S)-(4-benzylmorpholin-2-yl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to various crystallization techniques applicable to the derivatives of (S)-(4-benzylmorpholin-2-yl)methanol. The protocols are designed to be a starting point for the development of robust crystallization processes, a critical step in the purification and formulation of active pharmaceutical ingredients (APIs). Due to the chiral nature of the parent molecule, these methods are particularly relevant for achieving high enantiomeric purity.[1]
Introduction
This compound and its derivatives are important chiral building blocks in medicinal chemistry.[2][3][4] The morpholine scaffold is a privileged structure known to enhance the pharmacokinetic properties of drug candidates.[5] Achieving a crystalline solid form is essential for the purification, stability, and handling of these compounds.[2] Crystallization is a cost-effective and scalable method for separating enantiomers and achieving the desired solid-state properties of an API.[1][6]
The choice of crystallization technique and solvent system is paramount and can significantly influence crystal form (polymorphism), purity, yield, and particle size.[7][8] These factors, in turn, affect the bioavailability and manufacturability of the final drug product.
Key Crystallization Techniques
Several crystallization methods can be employed for the derivatives of this compound. The most common and effective techniques include:
-
Cooling Crystallization: This technique is suitable for compounds that exhibit a significant increase in solubility with temperature.[9]
-
Anti-Solvent Crystallization: This method is effective when the compound is highly soluble in one solvent but poorly soluble in another miscible solvent.[9]
-
Diastereomeric Salt Crystallization: This is a classical and powerful method for resolving racemic mixtures of chiral compounds.[10][11] It involves the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization due to their different solubilities.[10][11]
-
Vapor Diffusion: A gentle and effective method for growing high-quality single crystals, often used for structural elucidation by X-ray crystallography.[12]
Data Presentation: Solvent Selection and Solubility
Table 1: Illustrative Solubility Data for a Morpholine Derivative Salt in Various Solvents [9]
| Solvent | Solubility at 20°C (mg/mL) | Solubility at 60°C (mg/mL) | Comments |
| Water | > 200 | > 500 | Very high solubility, may require an anti-solvent. |
| Methanol | 150 | 450 | Good solubility profile for cooling crystallization. |
| Ethanol | 80 | 300 | Good solubility profile for cooling crystallization. |
| Isopropanol (IPA) | 25 | 150 | Favorable profile; good temperature coefficient. |
| Ethyl Acetate | < 5 | < 10 | Potential anti-solvent. |
| Methyl tert-Butyl Ether (MTBE) | < 1 | < 5 | Potential anti-solvent. |
| Acetone | 10 | 50 | Moderate solubility. |
| Acetonitrile | 15 | 70 | Moderate solubility. |
Note: This data is illustrative and should be confirmed experimentally for the specific derivative of this compound being investigated.
Experimental Protocols
Protocol 1: Cooling Crystallization
This protocol is suitable when the target compound shows a significant increase in solubility with temperature.[9]
Methodology:
-
Dissolution: In a suitable vessel, dissolve the crude derivative of this compound in a minimal amount of a pre-selected solvent (e.g., isopropanol) at an elevated temperature (e.g., 60°C) with stirring until all solids dissolve.
-
Cooling: Slowly cool the solution to room temperature. The cooling rate is critical; slower cooling generally produces larger, more well-defined crystals. For even slower crystallization, consider a programmed cooling ramp.
-
Maturation: Stir the resulting slurry at room temperature for a period (e.g., 2-4 hours) to allow for crystal growth and to maximize yield.
-
Isolation: Isolate the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual impurities.
-
Drying: Dry the crystals under vacuum at an appropriate temperature.
Caption: Workflow for Cooling Crystallization.
Protocol 2: Anti-Solvent Crystallization
This protocol is effective when the compound is highly soluble in one solvent ("good" solvent) but poorly soluble in another miscible solvent ("anti-solvent").[9]
Methodology:
-
Dissolution: Dissolve the crude derivative of this compound in a minimum amount of a "good" solvent (e.g., methanol) at room temperature to create a concentrated solution.
-
Anti-Solvent Addition: While stirring, slowly add the anti-solvent (e.g., ethyl acetate) to the solution. The addition rate is critical; a slower rate typically produces larger, more well-defined crystals.
-
Maturation: Stir the resulting slurry at room temperature for a period (e.g., 1-2 hours) to ensure complete crystallization.
-
Isolation: Isolate the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the anti-solvent or a mixture of the good solvent and anti-solvent.
-
Drying: Dry the crystals under vacuum at an appropriate temperature.
Caption: Workflow for Anti-Solvent Crystallization.
Protocol 3: Diastereomeric Salt Crystallization for Chiral Resolution
This protocol is designed for the separation of a racemic mixture of a derivative of this compound.
Methodology:
-
Resolving Agent Selection: Choose a suitable chiral resolving agent. For a basic compound like a morpholine derivative, a chiral acid such as (+)-tartaric acid, (S)-mandelic acid, or (-)-dibenzoyl-L-tartaric acid is appropriate.[11][13]
-
Salt Formation: Dissolve the racemic mixture of the morpholine derivative in a suitable solvent (e.g., ethanol). In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent. Combine the two solutions and stir. The formation of diastereomeric salts may be immediate or may require gentle warming.
-
Crystallization: Allow the solution to cool slowly to room temperature. One of the diastereomeric salts should be less soluble and will crystallize out of the solution.
-
Isolation of Diastereomer: Isolate the crystals of the less soluble diastereomeric salt by filtration.
-
Liberation of the Free Base: Dissolve the isolated diastereomeric salt in water and add a base (e.g., sodium hydroxide solution) to deprotonate the morpholine nitrogen and liberate the free base.
-
Extraction: Extract the enantiomerically enriched free base with a suitable organic solvent (e.g., dichloromethane).
-
Purification and Crystallization of the Enantiomer: Dry the organic extract, concentrate it, and crystallize the pure enantiomer using one of the previously described methods (e.g., cooling or anti-solvent crystallization).
Caption: Workflow for Diastereomeric Salt Crystallization.
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of a crystalline solid, it may be due to the solvent choice or too rapid cooling.[9] Try using a solvent in which the compound has slightly lower solubility or cool the solution more slowly.
-
Poor Crystal Quality: Small or needle-like crystals can be difficult to filter and dry. To obtain larger crystals, reduce the rate of crystallization by slowing down the cooling or the addition of the anti-solvent.
-
No Crystallization: If no crystals form, the solution may not be sufficiently supersaturated. Try concentrating the solution by evaporating some of the solvent or adding more anti-solvent. Seeding the solution with a small crystal of the desired product can also induce crystallization.[11]
Conclusion
The crystallization of derivatives of this compound is a critical step in their purification and formulation. The protocols provided here for cooling, anti-solvent, and diastereomeric salt crystallization offer a solid foundation for developing a robust and scalable crystallization process. It is essential to perform experimental screening to determine the optimal solvent system and crystallization conditions for each specific derivative.
References
- 1. crystallizationsystems.com [crystallizationsystems.com]
- 2. (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride | Benchchem [benchchem.com]
- 3. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (S)-(4-Benzylmorpholin-3-yl)methanol | RUO [benchchem.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Recent advances in the field of chiral crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. crystallizationsystems.com [crystallizationsystems.com]
- 9. benchchem.com [benchchem.com]
- 10. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 11. Chiral resolution - Wikipedia [en.wikipedia.org]
- 12. unifr.ch [unifr.ch]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Utilization of (S)-(4-benzylmorpholin-2-yl)methanol in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(4-benzylmorpholin-2-yl)methanol is a valuable chiral building block in the synthesis of complex pharmaceutical intermediates. Its inherent stereochemistry and versatile functional groups make it a crucial starting material for the construction of enantiomerically pure morpholine-containing scaffolds, which are prevalent in a wide range of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key pharmaceutical intermediate, (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate. The morpholine ring is a privileged structure in medicinal chemistry, often enhancing the pharmacokinetic properties of drug candidates.[1]
Synthesis of the Key Intermediate: (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate
The synthesis of this advanced pharmaceutical intermediate from this compound proceeds through a two-step sequence involving the formation of a morpholine amide intermediate followed by a diastereoselective resolution and a subsequent Grignard reaction.
Overall Synthetic Scheme
Caption: Overall synthetic workflow.
Experimental Protocols
Protocol 1: Synthesis of this compound from D-Serine
The chiral pool approach, utilizing readily available and enantiomerically pure D-serine, is an effective strategy for the synthesis of this compound.[2]
Materials:
-
D-Serine methyl ester hydrochloride
-
Benzyl bromide
-
Sodium bicarbonate
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Lithium aluminum hydride (LAH)
-
1,2-Dibromoethane
-
Triethylamine
-
Methanol
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
N-Benzylation and N-Boc Protection: To a solution of D-serine methyl ester hydrochloride in methanol, add sodium bicarbonate and benzyl bromide. Stir the reaction mixture at room temperature. After completion, the solvent is removed, and the residue is taken up in dichloromethane. To this solution, add triethylamine and (Boc)₂O and stir at room temperature to yield N-benzyl-N-Boc-D-serine methyl ester.
-
Reduction: The protected serine ester is then reduced using lithium aluminum hydride in anhydrous THF at 0 °C to room temperature to afford the corresponding amino alcohol.
-
Cyclization: The amino alcohol is subsequently cyclized by reaction with 1,2-dibromoethane in the presence of a base such as triethylamine in a suitable solvent like DMF to form the morpholine ring.
-
Deprotection and Purification: The Boc protecting group is removed under acidic conditions. The crude this compound is purified by column chromatography on silica gel.
| Parameter | Value |
| Starting Material | D-Serine methyl ester |
| Key Reagents | Benzyl bromide, (Boc)₂O, LAH, 1,2-Dibromoethane |
| Overall Yield | ~50-60% |
| Purity | >98% |
| Stereochemical Purity | >99% ee |
Characterization Data for this compound:
| Analysis | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.25 (m, 5H, Ar-H), 3.85 (dd, J = 11.2, 3.2 Hz, 1H), 3.70-3.60 (m, 2H), 3.55 (d, J = 13.2 Hz, 1H), 3.48 (d, J = 13.2 Hz, 1H), 2.95-2.85 (m, 2H), 2.70 (td, J = 11.6, 2.8 Hz, 1H), 2.15 (d, J = 11.2 Hz, 1H), 1.90 (br s, 1H, OH). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 138.0, 129.2, 128.4, 127.3, 75.8, 67.0, 64.2, 60.8, 54.5, 51.0. |
| MS (ESI) | m/z 208.1 [M+H]⁺. |
Protocol 2: Diastereoselective Resolution of the Morpholine Amide Intermediate
This crucial step establishes the desired (S)-stereochemistry at the C-2 position of the morpholine ring. The racemic morpholine is first converted to a diastereomeric amide mixture using a chiral auxiliary, which is then separated.
Materials:
-
Racemic (4-benzylmorpholin-2-yl)methanol
-
(R)-(+)-α-Methylbenzylamine
-
An appropriate acyl chloride (e.g., from tetrahydropyran-4-carboxylic acid)
-
Coupling agent (e.g., DCC, EDC) or conversion to acid chloride
-
Triethylamine or other non-nucleophilic base
-
Solvent (e.g., Dichloromethane, Ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
Amide Formation: The racemic (4-benzylmorpholin-2-yl)methanol is first oxidized to the corresponding carboxylic acid, then converted to the acid chloride, and subsequently reacted with (R)-(+)-α-methylbenzylamine in the presence of a base to form a mixture of diastereomeric amides.
-
Separation: The diastereomeric amides are separated by fractional crystallization or column chromatography on silica gel.
-
Hydrolysis: The desired diastereomer is hydrolyzed under acidic or basic conditions to yield the enantiomerically pure (S)-4-benzylmorpholine-2-carboxylic acid, which is then reduced to this compound. The reported yield for obtaining the desired (S)-enantiomer after resolution is 35%.[3]
| Parameter | Value |
| Starting Material | Racemic (4-benzylmorpholin-2-yl)methanol |
| Chiral Auxiliary | (R)-(+)-α-Methylbenzylamine |
| Key Step | Diastereoselective crystallization or chromatography |
| Yield of (S)-enantiomer | 35%[3] |
Protocol 3: Grignard Reaction for the Synthesis of (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone
This high-yielding step constructs the final carbon skeleton of the pharmaceutical intermediate.[3]
Materials:
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(S)-4-benzyl-2-(chloromethyl)morpholine (prepared from this compound)
-
Magnesium turnings
-
Iodine (I₂)
-
Diisobutylaluminium hydride (DIBAL-H)
-
Tetrahydropyran-4-carbonyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings. Add a crystal of iodine and a small amount of a solution of (S)-4-benzyl-2-(chloromethyl)morpholine in anhydrous THF. The reaction is initiated with gentle heating. A small amount of DIBAL-H can be added to facilitate the initiation.[3] The remaining solution of the chloromethyl derivative is then added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.
-
Reaction with Acyl Chloride: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of tetrahydropyran-4-carbonyl chloride in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone.
| Parameter | Value |
| Starting Material | (S)-4-benzyl-2-(chloromethyl)morpholine |
| Key Reagents | Mg, I₂, DIBAL-H, Tetrahydropyran-4-carbonyl chloride |
| Yield | 89%[3] |
| Purity | >98% |
Characterization Data for (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate:
| Analysis | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.25 (m, 5H, Ar-H), 4.30-4.20 (m, 1H), 4.05-3.95 (m, 2H), 3.85 (dd, J = 11.6, 3.2 Hz, 1H), 3.60 (d, J = 13.2 Hz, 1H), 3.52 (d, J = 13.2 Hz, 1H), 3.45-3.35 (m, 2H), 3.20-3.10 (m, 1H), 2.95-2.85 (m, 1H), 2.80 (s, 3H, CH₃SO₃H), 2.75-2.65 (m, 1H), 2.20-2.10 (m, 1H), 1.90-1.70 (m, 4H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 210.5, 137.8, 129.3, 128.5, 127.4, 74.5, 67.8 (2C), 60.5, 54.2, 50.8, 45.1, 40.2, 28.5 (2C). |
| MS (ESI) | m/z 304.2 [M+H]⁺ (for the free base). |
Logical Workflow Diagram
Caption: Detailed experimental workflow.
Conclusion
This compound serves as a critical chiral precursor for the efficient synthesis of complex pharmaceutical intermediates. The protocols outlined provide a robust framework for the preparation of (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate, a valuable building block for drug discovery and development. The diastereoselective resolution and high-yielding Grignard reaction are key transformations that ensure the production of the desired enantiomerically pure product. These application notes are intended to guide researchers in the successful implementation of these synthetic strategies.
References
- 1. epfl.ch [epfl.ch]
- 2. (S)-(4-Benzylmorpholin-3-yl)methanol | RUO [benchchem.com]
- 3. Collection - Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate - Organic Process Research & Development - Figshare [figshare.com]
Troubleshooting & Optimization
improving reaction yield in synthesis using (S)-(4-benzylmorpholin-2-yl)methanol
Welcome to the technical support center for (S)-(4-benzylmorpholin-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve reaction outcomes when utilizing this versatile chiral building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in synthesis?
A1: this compound is a chiral building block primarily used in medicinal chemistry and drug discovery.[1] Its morpholine scaffold can enhance pharmacokinetic properties like solubility, while the chiral center is crucial for stereoselective interactions with biological targets.[1] The primary alcohol serves as a reactive site for further modifications, and the N-benzyl group can be removed to allow for functionalization of the morpholine nitrogen.[1]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound should be stored in a sealed container, protected from light, at temperatures between 2-8°C. Its hydrochloride salt form may offer improved stability and handling properties.[1] Standard personal protective equipment (gloves, safety goggles, lab coat) should be worn when handling the compound.
Q3: How can the N-benzyl protecting group be removed?
A3: The N-benzyl group is typically removed via catalytic hydrogenation.[1] This reaction commonly employs a palladium on carbon (Pd/C) catalyst under a hydrogen gas atmosphere at room temperature.[1] This deprotection step is significant as it reveals the secondary amine on the morpholine ring for further functionalization while preserving the stereochemistry at the chiral center.[1]
Q4: What are some common impurities to be aware of?
A4: Process-related impurities can arise during synthesis. These may include byproducts from N-benzyl deprotection (e.g., ring-opened analogs) or degradants from exposure to acidic conditions.[1] Oxidation of the morpholine nitrogen to form an N-oxide is also a possibility, which can be mitigated by working under an inert atmosphere (N₂ or Ar).[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: Low reaction yield during the functionalization of the primary alcohol.
-
Question: I am attempting to convert the primary alcohol to an alkyl chloride using thionyl chloride (SOCl₂), but my yield is lower than expected. What could be the cause?
-
Answer:
-
Incomplete Reaction: While this reaction can be quantitative, it often requires long reaction times (e.g., 15 hours at room temperature).[1] Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has reached completion.
-
Reagent Degradation: Ensure the thionyl chloride is fresh and has not been decomposed by atmospheric moisture. Using a recently opened bottle or a freshly distilled reagent is recommended.
-
Side Reactions: The morpholine nitrogen can act as a base and may react with SOCl₂ or HCl generated during the reaction. Performing the reaction at lower temperatures (e.g., 0°C) can help minimize side product formation.
-
Work-up Losses: The product, (S)-4-benzyl-3-(chloromethyl)morpholine, may have some water solubility. Ensure thorough extraction from the aqueous phase during work-up. Using a continuous extraction apparatus may improve recovery.
-
Problem 2: Poor diastereoselectivity in a reaction involving a new stereocenter.
-
Question: I am performing an alkylation on a derivative of this compound, but the reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the stereoselectivity?
-
Answer: Poor diastereoselectivity is often related to the reaction conditions failing to create a sterically biased transition state.
-
Temperature Control: Many stereoselective reactions are highly temperature-dependent. Running the reaction at a lower temperature (e.g., -78°C) can enhance selectivity by favoring the transition state with the lowest activation energy.[2]
-
Solvent Choice: The solvent can significantly influence the transition state geometry. Screen different ethereal solvents like Tetrahydrofuran (THF) or Diethyl Ether (Et₂O), which can coordinate with reagents and influence stereochemical outcomes.[2]
-
Use of Lewis Acids: Adding a Lewis acid (e.g., LiCl, TiCl₄, ZnCl₂) can help to form a rigid, chelated transition state.[2] This chelation can lock the conformation of the molecule, forcing the incoming reagent to approach from a specific, less sterically hindered face, thereby increasing diastereoselectivity.[2]
-
Base Selection: In reactions involving enolate formation, the choice of base is critical. Ensure you are using a strong, non-nucleophilic base (e.g., Lithium Diisopropylamide - LDA) in sufficient excess to achieve complete and rapid enolization.[2]
-
Quantitative Data Summary
The following table summarizes reaction conditions and yields for common transformations starting from this compound or its precursor.
| Step | Reaction Type | Starting Material | Reagents/Conditions | Yield | Product | Reference |
| 1 | N-Benzylation | (S)-Morpholin-3-ylmethanol | Benzyl bromide, DIPEA, Acetonitrile, 20°C, 2h | 89% | (S)-(4-Benzylmorpholin-3-yl)methanol | [1] |
| 2 | Chlorination | (S)-(4-Benzylmorpholin-3-yl)methanol | Thionyl chloride, DCM, Room Temp, 15h | Quantitative | (S)-4-Benzyl-3-(chloromethyl)morpholine | [1] |
| 3 | Fluorination | (S)-4-Benzyl-3-(chloromethyl)morpholine | DAST, DCM, 0-20°C, 3h | 70% | (S)-4-Benzyl-3-(fluoromethyl)morpholine | [1] |
| 4 | N-Debenzylation | (S)-(4-Benzylmorpholin-3-yl)methanol | H₂, Pd/C, Room Temp | Not specified | (S)-morpholin-3-ylmethanol | [1] |
Experimental Protocols
Protocol 1: Synthesis of (S)-4-Benzyl-3-(chloromethyl)morpholine [1]
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 15 hours.
-
Monitoring: Monitor the reaction for the disappearance of starting material using TLC (e.g., with a 1:1 mixture of Ethyl Acetate:Hexanes as the eluent).
-
Work-up: Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product, which can be used in the next step without further purification.
Visual Guides
References
Technical Support Center: (S)-(4-benzylmorpholin-2-yl)methanol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-(4-benzylmorpholin-2-yl)methanol. The information is designed to help identify and mitigate the formation of common side products during various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side products observed in reactions with this compound?
A1: The most common side products can be categorized based on the reactive sites within the molecule: the primary alcohol, the N-benzyl group, and the morpholine ring itself. Typical side products include those arising from over-oxidation of the alcohol, N-debenzylation, and in some cases, ring-opening of the morpholine core under harsh conditions.
Q2: I am performing an oxidation of the primary alcohol. What are the likely impurities I might see?
A2: When oxidizing the primary alcohol to an aldehyde or carboxylic acid, potential side products include the corresponding carboxylic acid (if the aldehyde is the desired product), and products from oxidation at the benzylic position of the N-benzyl group, which can lead to ketones or benzoic acid derivatives[1].
Q3: I am trying to remove the N-benzyl group. What should I be cautious about?
A3: A common method for N-debenzylation is catalytic hydrogenolysis. A frequent side reaction, particularly when using alcohol-based solvents like methanol or ethanol, is the N-alkylation of the resulting secondary amine with the solvent, forming N-methyl or N-ethyl morpholine derivatives[2]. Incomplete debenzylation is also a common issue.
Q4: Can the morpholine ring itself be a source of side products?
A4: Yes, under certain conditions, the morpholine ring can undergo ring-opening. This has been observed with morpholinyl radicals and in the presence of certain catalysts or under oxidative conditions[3][4][5]. These are generally not common side reactions under standard synthetic transformations but can occur under harsh reaction conditions.
Q5: Why am I seeing diastereomeric impurities in my reaction product?
A5: The presence of diastereomeric impurities often originates from the synthesis of the starting material, this compound, itself. Many synthetic routes for substituted morpholines can result in the formation of diastereomers if not well-controlled[6][7]. It is crucial to ensure the stereochemical purity of your starting material.
Troubleshooting Guides
Guide 1: Troubleshooting Oxidation Reactions of the Primary Alcohol
This guide addresses common issues encountered during the oxidation of the primary alcohol of this compound.
| Observed Issue | Potential Cause | Recommended Solution |
| Formation of the corresponding carboxylic acid (over-oxidation) | The oxidizing agent is too strong or the reaction time is too long. | Use a milder oxidizing agent (e.g., PCC, DMP). Carefully monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. |
| Presence of a side product with a carbonyl group on the benzyl moiety | Oxidation of the benzylic C-H bond.[1] | Use a chemoselective oxidizing agent that targets primary alcohols over benzylic positions. Alternatively, protect the N-benzyl group if it is not essential for the reaction. |
| Low conversion | Insufficient amount or activity of the oxidizing agent. | Increase the equivalents of the oxidizing agent. Ensure the reagent is fresh and active. Optimize reaction temperature and time. |
Guide 2: Troubleshooting N-Debenzylation Reactions
This guide focuses on resolving common problems during the removal of the N-benzyl protecting group.
| Observed Issue | Potential Cause | Recommended Solution |
| Formation of N-alkylated side products (e.g., N-methyl, N-ethyl) | Use of alcohol solvents (methanol, ethanol) during catalytic hydrogenolysis.[2] | Switch to a non-alcoholic solvent such as ethyl acetate, THF, or 2,2,2-trifluoroethanol (TFE) to prevent solvent-derived N-alkylation[2]. |
| Incomplete removal of the benzyl group | Catalyst poisoning or insufficient catalyst loading. Low hydrogen pressure or short reaction time. | Increase the catalyst loading (e.g., 10% Pd/C). Ensure the substrate is free of impurities that could poison the catalyst (e.g., sulfur compounds). Increase hydrogen pressure and/or reaction time. |
| Complex mixture of products | The reaction conditions are too harsh, potentially leading to side reactions on other parts of the molecule. | Consider alternative debenzylation methods that do not involve hydrogenolysis, such as using strong Lewis acids, but be mindful of other acid-labile functional groups[8]. |
Experimental Protocols
Protocol 1: General Procedure for Oxidation of this compound to the Aldehyde
-
Reagents: this compound, Dess-Martin periodinane (DMP), Dichloromethane (DCM).
-
Procedure:
-
Dissolve this compound (1.0 eq) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add Dess-Martin periodinane (1.1 - 1.5 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 2: General Procedure for N-Debenzylation via Catalytic Hydrogenolysis
-
Reagents: this compound derivative, Palladium on carbon (10% Pd/C), Ethyl acetate (or TFE), Hydrogen gas.
-
Procedure:
-
Dissolve the N-benzylated morpholine derivative (1.0 eq) in ethyl acetate or 2,2,2-trifluoroethanol in a hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-4 atm or as required) and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the debenzylated product. Further purification may be required.
-
Visualizations
Caption: Reaction pathways and common side products.
Caption: A logical workflow for troubleshooting reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the ring-opening pathways in the reaction of morpholinyl radicals with oxygen molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comments on the ring-opening polymerization of morpholine-2,5-dione derivatives by various metal catalysts and characterization of the products formed in the reactions involving R2SnX2, where X = OPr(i) and NMe2 and R = Bu(n), Ph and p-Me2NC6H4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof - Google Patents [patents.google.com]
- 6. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of (S)-(4-benzylmorpholin-2-yl)methanol Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-(4-benzylmorpholin-2-yl)methanol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The primary purification techniques for these compounds are silica gel column chromatography, recrystallization, and chiral High-Performance Liquid Chromatography (HPLC). The choice of method depends on the scale of the purification, the nature of the impurities, and the required final purity.
Q2: What are some common impurities I might encounter during the synthesis and purification of these derivatives?
A2: Common impurities can include unreacted starting materials, such as (S)-2-(benzylamino)propane-1,3-diol, and by-products from side reactions. Depending on the synthetic route, N-debenzylation products or diastereomers may also be present.
Q3: How can I separate the (S)-enantiomer from a racemic mixture?
A3: Chiral HPLC is the most effective method for separating enantiomers of this compound derivatives. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation.
Q4: My purified compound is an oil, but I need a solid. What can I do?
A4: If your purified this compound derivative is an oil, you can attempt to form a salt, such as a hydrochloride salt, which is often more crystalline.[1] This can be achieved by treating the free base with an appropriate acid, like HCl in ethanol or ethyl acetate.[1]
Troubleshooting Guides
Silica Gel Column Chromatography
Problem: Poor separation of my target compound from impurities.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent System | Optimize the mobile phase composition. A common eluent system is a gradient of hexane and ethyl acetate.[2] Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. |
| Column Overloading | Reduce the amount of crude material loaded onto the column. As a general rule, use 50-100g of silica gel for every 1g of crude product. |
| Co-eluting Impurities | If impurities have similar polarity to your product, consider a different purification technique like recrystallization or preparative HPLC. |
Recrystallization
Problem: My compound will not crystallize.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent | Screen a variety of solvents. Good single solvents are those in which the compound is sparingly soluble at room temperature but very soluble at high temperatures. Common solvent systems for morpholine derivatives include ethanol/water or methanol/water mixtures. |
| Solution is Too Dilute | Slowly evaporate the solvent to increase the concentration of your compound. |
| Oiling Out | This occurs when the compound comes out of solution as a liquid instead of a solid. Try using a solvent system where the compound is less soluble, or cool the solution more slowly. |
Problem: The purity of my compound does not improve after recrystallization.
| Possible Cause | Troubleshooting Steps |
| Impurities Have Similar Solubility | A single recrystallization may not be sufficient. Try a second recrystallization from a different solvent system or use an alternative purification method like column chromatography. |
| Co-precipitation of Impurities | Ensure the solution is not supersaturated with impurities when it cools. A hot filtration step can help remove insoluble impurities before crystallization. |
Chiral HPLC Analysis
Problem: Poor resolution of enantiomers.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Mobile Phase | The composition of the mobile phase is critical for chiral separations.[3][4] Common mobile phases for polysaccharide-based chiral columns include mixtures of hexane/isopropanol or hexane/ethanol.[4] The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can significantly improve resolution. |
| Incorrect Column Temperature | Temperature can affect chiral recognition.[5] Try running the separation at different temperatures (e.g., 10°C, 25°C, 40°C) to find the optimum. |
| Inappropriate Chiral Stationary Phase (CSP) | Not all CSPs are suitable for all compounds. If you are not achieving separation, you may need to screen different types of chiral columns (e.g., cellulose-based, amylose-based). |
Problem: Peak Tailing.
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with Stationary Phase | For basic compounds like morpholine derivatives, interactions with acidic silanol groups on the silica support can cause tailing. Adding a basic modifier like diethylamine (DEA) to the mobile phase can help to reduce this effect.[5] |
| Column Overload | Inject a smaller amount of your sample. |
| Mobile Phase pH | Ensure the pH of the mobile phase is appropriate for your compound's pKa. |
Data Presentation
Table 1: Representative Column Chromatography Purification Data
| Derivative | Stationary Phase | Mobile Phase (Gradient) | Typical Recovery | Achievable Purity |
| Generic this compound | Silica Gel (230-400 mesh) | Hexane:Ethyl Acetate (9:1 to 1:1)[2] | 80-95% | >98% |
| N-Aryl substituted derivative | Silica Gel (230-400 mesh) | Dichloromethane:Methanol (98:2 to 95:5) | 75-90% | >98% |
Table 2: Representative Recrystallization Solvent Systems
| Derivative | Solvent System | Expected Outcome |
| This compound | Ethanol/Water | Crystalline solid |
| Halogenated benzyl derivative | Isopropanol/Heptane | Crystalline solid |
| Methoxybenzyl derivative | Methanol/Water | Crystalline solid |
Table 3: Chiral HPLC Method Parameters
| Parameter | Typical Conditions |
| Chiral Stationary Phase | Cellulose or Amylose based (e.g., Chiralcel® OD-H, Chiralpak® AD-H)[4] |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) with 0.1% Diethylamine[4] |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C (can be optimized) |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring a uniform bed free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel and dry it. Carefully add the dried silica with the adsorbed sample to the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: Recrystallization
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of a hot solvent (e.g., ethanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add a co-solvent in which the compound is less soluble (e.g., water) dropwise to the hot solution until it becomes slightly turbid. Reheat the solution until it becomes clear again.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Chiral HPLC Analysis
-
System Preparation: Equilibrate the chiral HPLC column with the chosen mobile phase (e.g., 90:10 hexane:isopropanol with 0.1% DEA) until a stable baseline is achieved.
-
Sample Preparation: Prepare a dilute solution of your compound in the mobile phase (e.g., 1 mg/mL).
-
Injection: Inject a small volume of the sample (e.g., 5-10 µL) onto the column.
-
Data Acquisition: Run the analysis and record the chromatogram.
-
Analysis: Determine the retention times of the enantiomers and calculate the enantiomeric excess (ee%).
Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting logic for poor enantiomer resolution in chiral HPLC.
References
- 1. (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride | Benchchem [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Preventing Racemization of (S)-(4-benzylmorpholin-2-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on preventing the racemization of (S)-(4-benzylmorpholin-2-yl)methanol during its synthesis. The following troubleshooting guides and FAQs address common issues to help maintain the stereochemical integrity of this valuable chiral building block.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a specific concern for this compound?
A1: Racemization is the conversion of a pure enantiomer (a single stereoisomer) into a mixture containing equal amounts of both enantiomers, rendering the mixture optically inactive.[1] This is a critical issue in drug development as different enantiomers can have vastly different biological activities and safety profiles.[2] For this compound, the concern arises from the stereocenter at the C2 position of the morpholine ring. The hydrogen atom at this position is alpha to the ring nitrogen, making it susceptible to removal (deprotonation) under certain reaction conditions, particularly basic ones.[3] Removal of this proton can lead to a planar, achiral intermediate; subsequent re-protonation can occur from either face, resulting in a mixture of both (S) and (R) enantiomers.
Q2: At which stages of the synthesis is racemization most likely to occur?
A2: Racemization is not limited to a single step and can occur at various stages of the synthesis.[4] The most common points of stereochemical loss are:
-
During the N-benzylation reaction: This step often employs a base and heat. Harsh bases or elevated temperatures can significantly increase the rate of racemization.[4]
-
During aqueous work-up: Using strong acids or bases to wash or neutralize the reaction mixture can lead to racemization of the final product.[4]
-
During purification: Standard silica gel chromatography can be problematic as silica is acidic. This acidic environment can catalyze racemization for sensitive compounds.[4]
Q3: What are the primary chemical mechanisms that cause racemization in this molecule?
A3: The dominant mechanism is base-catalyzed deprotonation at the chiral C2 center. The process is as follows:
-
A base removes the acidic proton from the C2 carbon.
-
This forms a transient, achiral intermediate (e.g., a planar carbanion or an enamine-like species through temporary ring opening).
-
The intermediate is then protonated. Since protonation can happen from either side of the planar structure with roughly equal probability, a mixture of both enantiomers is formed, leading to racemization.[3]
Additionally, while less common under standard synthetic conditions, radical-mediated processes involving hydrogen atom transfer (HAT) have been shown to cause epimerization in morpholine derivatives, which would also lead to racemization.[5]
Q4: How can I accurately determine if my product has racemized?
A4: The most reliable and widely used method for determining the enantiomeric excess (e.e.) and thus the extent of racemization is Chiral High-Performance Liquid Chromatography (HPLC) .[6][7] This technique uses a chiral stationary phase (CSP) to separate the two enantiomers, allowing for their quantification. Other methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral solvating agents to induce chemical shift differences between the enantiomers.
-
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light, which is inherent to chiral molecules.[8]
Section 2: Troubleshooting Guide
This guide addresses specific experimental issues that can lead to a loss of stereochemical purity.
Problem: Significant loss of enantiomeric excess (e.e.) is observed after the N-benzylation step.
This is the most critical step for maintaining chirality. If you start with enantiopure (S)-morpholin-2-yl)methanol and find a low e.e. after adding the benzyl group, consider the following causes and solutions.
-
Possible Cause 1: Reaction Base is too Strong.
-
Explanation: Strong bases (e.g., NaH, NaOH, LDA) can readily deprotonate the C2 position, leading to rapid racemization.
-
Solution: Employ a milder or sterically hindered base. Weaker inorganic bases or non-nucleophilic organic bases are preferred. Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.[4][9]
Table 1: Effect of Base Selection on Enantiomeric Excess during N-Benzylation
Base Type Typical Conditions Expected e.e. of Product Rationale Sodium Hydride (NaH) Strong, Non-nucleophilic THF, 0°C to RT < 50% Highly basic; promotes rapid deprotonation and racemization. Potassium Hydroxide (KOH) Strong Dichloromethane, RT < 70% Strong base, can readily cause racemization. N,N-Diisopropylethylamine (DIEA) Weak, Hindered Organic Acetonitrile, 60°C > 95% Steric hindrance prevents efficient deprotonation at the chiral center.[9] Potassium Carbonate (K₂CO₃) Mild Inorganic Acetonitrile, 60°C > 98% Sufficiently basic for N-alkylation but mild enough to minimize racemization. | Base-Free (e.g., Ru-catalyst) | Catalytic | Toluene, 110°C | > 99% | Avoids the use of a stoichiometric base altogether, providing excellent retention of stereochemistry.[10] |
-
-
Possible Cause 2: Reaction Temperature is too High.
-
Explanation: Racemization is a kinetic process. Higher temperatures provide the necessary activation energy for deprotonation and increase the rate of racemization.
-
Solution: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. In some cases, running reactions at 0°C or even lower (cryogenic conditions) can completely suppress racemization.[4]
-
-
Possible Cause 3: Inappropriate Solvent Choice.
-
Explanation: The choice of solvent can influence the stability of intermediates that are prone to racemization.[4] Protic solvents (like ethanol or methanol) can stabilize charged intermediates that may facilitate racemization.
-
Solution: Use aprotic polar solvents such as Acetonitrile (ACN), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF). A solvent screen is often recommended to find the optimal balance between reactivity and stereochemical retention.[4]
-
Problem: Enantiomeric excess is high post-reaction, but drops after work-up and/or purification.
If your initial reaction crude shows high e.e., but the final isolated product is partially or fully racemized, the issue lies in your downstream processing.
-
Possible Cause 1: Harsh Acidic or Basic Work-up Conditions.
-
Explanation: Washing the organic layer with strong acids (e.g., 1M HCl) or bases (e.g., 1M NaOH) can expose the product to racemizing conditions.[4]
-
Solution: Neutralize the reaction mixture carefully. Use milder aqueous solutions for washes, such as saturated sodium bicarbonate (NaHCO₃) to neutralize acid, saturated ammonium chloride (NH₄Cl) to quench basic reactions, or a simple water/brine wash.
-
-
Possible Cause 2: Purification on Acidic Silica Gel.
-
Explanation: Standard silica gel is acidic (pH ≈ 4-5) and can catalyze racemization on the column, especially for compounds with acid-labile stereocenters.[4]
-
Solution:
-
Neutralize the Silica: Prepare a slurry of silica gel in your eluent containing 0.5-1% triethylamine (or another volatile base) before packing the column. Run the chromatography using an eluent that also contains this small percentage of base.
-
Use an Alternative Stationary Phase: Consider using neutral alumina or a deactivated silica gel for your purification.
-
-
Section 3: Recommended Experimental Protocols
Protocol 3.1: Racemization-Minimizing N-Benzylation Protocol
This protocol is designed to minimize racemization during the N-benzylation of (S)-morpholin-2-yl)methanol.
-
Materials:
-
(S)-morpholin-2-yl)methanol
-
Benzyl bromide
-
Potassium Carbonate (K₂CO₃), finely powdered and dried
-
Acetonitrile (ACN), anhydrous
-
Deionized water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle with temperature control, nitrogen/argon line.
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-morpholin-2-yl)methanol (1.0 eq).
-
Add anhydrous acetonitrile to create a ~0.2 M solution.
-
Add finely powdered, dry potassium carbonate (2.0-3.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 50-60°C and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed (typically 4-8 hours), cool the reaction to room temperature.
-
Filter off the K₂CO₃ and wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water (2x) and then brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify using flash chromatography on silica gel treated with 1% triethylamine in the eluent system (e.g., Hexane/Ethyl Acetate with 1% Et₃N).
-
Protocol 3.2: Chiral HPLC Method for Enantiomeric Excess (e.e.) Determination
This is a general starting method. The column and mobile phase may require optimization.
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Column: Chiralcel OD-H, Chiralpak AD-H, or equivalent polysaccharide-based column.
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). A small amount of a modifier like diethylamine (0.1%) may be needed for better peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.
-
Analysis: Inject a racemic standard of (4-benzylmorpholin-2-yl)methanol first to determine the retention times of the (R) and (S) enantiomers. Then, inject the sample and integrate the peak areas for each enantiomer to calculate the e.e. using the formula: e.e. (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] * 100.
Section 4: Visual Guides
Diagram 1: Troubleshooting Workflow for Racemization
Caption: A logical workflow to diagnose and resolve sources of racemization.
Diagram 2: Simplified Mechanism of Base-Catalyzed Racemization
Caption: Base-catalyzed removal of the C2 proton creates an achiral intermediate.
References
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. d-nb.info [d-nb.info]
Technical Support Center: Optimizing Reaction Conditions for (S)-(4-benzylmorpholin-2-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (S)-(4-benzylmorpholin-2-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective method is the N-alkylation of the chiral precursor (S)-morpholin-2-yl)methanol using benzyl bromide. This reaction introduces the benzyl group onto the nitrogen atom of the morpholine ring.
Q2: What are the critical parameters to control during the N-benzylation reaction?
The critical parameters to control are the stoichiometry of the reactants, the choice of base and solvent, and the reaction temperature. Careful optimization of these parameters is crucial for achieving high yield and purity.
Q3: How can I purify the final product, this compound?
Purification can typically be achieved using silica gel chromatography. For highly pure compounds, especially for pharmaceutical applications, chiral purification techniques like Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC) may be employed.[1][2]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Q: I am experiencing a low yield in my N-benzylation reaction. What are the potential causes and how can I improve it?
A: Low yield in the N-alkylation of (S)-morpholin-2-yl)methanol can stem from several factors. Below is a systematic guide to troubleshoot this issue.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the reaction time or temperature.
-
-
Suboptimal Base: The base used may not be strong enough to effectively deprotonate the secondary amine, or it may be sterically hindered.
-
Solution: While a hindered base like N,N-Diisopropylethylamine (DIPEA) is often used to minimize side reactions, a stronger, non-nucleophilic base could be tested. Alternatively, an inorganic base like potassium carbonate (K₂CO₃) in a suitable solvent might be effective.[3]
-
-
Poor Solvent Choice: The solvent may not be appropriate for the reaction, leading to poor solubility of reagents or side reactions.
-
Solution: Acetonitrile is a common solvent for this type of reaction.[4] Other polar aprotic solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) could be explored.
-
-
Degradation of Reagents: Benzyl bromide can be sensitive to moisture and light. The starting material, (S)-morpholin-2-yl)methanol, should be of high purity.
-
Solution: Use freshly distilled or high-purity reagents. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture.
-
| Parameter | Condition 1 (Starting Point) | Condition 2 (Alternative) | Condition 3 (Alternative) |
| Base | DIPEA | K₂CO₃ | Triethylamine |
| Solvent | Acetonitrile | DMF | THF |
| Temperature | Room Temperature | 50 °C | Reflux |
| Benzyl Bromide (eq.) | 1.1 | 1.2 | 1.05 |
Issue 2: Formation of Over-Alkylation Byproduct
Q: I am observing a significant amount of a byproduct with a higher molecular weight, likely from over-alkylation. How can I prevent this?
A: Over-alkylation is a common issue in the N-alkylation of amines, where the desired tertiary amine product reacts further with the alkylating agent to form a quaternary ammonium salt.[3][5][6]
Strategies to Minimize Over-Alkylation:
-
Control Stoichiometry: Use a slight excess of the amine starting material relative to the benzyl bromide. This can statistically favor the mono-alkylation product. However, this may require a more rigorous purification to remove the unreacted starting material.[5]
-
Slow Addition of Alkylating Agent: Adding the benzyl bromide dropwise over a period of time using a syringe pump can help maintain a low concentration of the alkylating agent, thereby reducing the likelihood of the product reacting further.[5]
-
Choice of Base: A sterically hindered base, such as DIPEA, is less likely to participate in side reactions and can help control the reaction pathway.[4]
Issue 3: Poor Stereoselectivity or Racemization
Q: How can I ensure the stereochemical integrity of the chiral center during the reaction?
A: The N-alkylation reaction itself, under standard conditions, is not expected to affect the stereocenter at the 2-position of the morpholine ring. However, harsh reaction conditions or certain reagents could potentially lead to racemization if there are any acidic protons adjacent to the stereocenter that could be removed.
Recommendations to Maintain Stereoselectivity:
-
Mild Reaction Conditions: Employ mild reaction conditions, such as room temperature, to avoid potential side reactions that could compromise the stereocenter.[4]
-
Chiral Analysis: It is crucial to verify the enantiomeric excess (ee) of the final product using a suitable analytical technique, such as chiral HPLC or SFC, to confirm that no racemization has occurred.
Experimental Protocols
Proposed Synthesis of this compound
This protocol is adapted from a similar synthesis of (S)-(4-benzylmorpholin-3-yl)methanol and provides a good starting point for optimization.[4]
Materials:
-
(S)-morpholin-2-yl)methanol
-
Benzyl bromide
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous potassium hydroxide
-
Sodium sulfate (anhydrous)
Procedure:
-
To a solution of (S)-morpholin-2-yl)methanol (1.0 eq.) in anhydrous acetonitrile, add DIPEA (1.5 eq.).
-
Stir the mixture at room temperature under an inert atmosphere.
-
Add benzyl bromide (1.1 eq.) dropwise to the solution.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate, followed by saturated aqueous potassium hydroxide.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
| Reagent | Molar Ratio | Purpose |
| (S)-morpholin-2-yl)methanol | 1.0 | Starting material |
| Benzyl bromide | 1.1 | Alkylating agent |
| DIPEA | 1.5 | Base |
| Acetonitrile | - | Solvent |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: General workflow for optimizing the synthesis.
Caption: Troubleshooting decision tree for the N-benzylation reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 3. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: (S)-(4-benzylmorpholin-2-yl)methanol in Asymmetric Synthesis
Welcome to the technical support center for (S)-(4-benzylmorpholin-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this chiral auxiliary in asymmetric synthesis, particularly in the enantioselective addition of diethylzinc to aldehydes.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in asymmetric synthesis?
This compound is primarily used as a chiral ligand or catalyst in the enantioselective addition of organozinc reagents, such as diethylzinc, to aldehydes. This reaction is a reliable method for the synthesis of chiral secondary alcohols, which are valuable intermediates in the pharmaceutical and fine chemical industries. The chiral morpholine derivative creates a stereochemically defined environment around the reacting species, directing the addition to one face of the aldehyde and resulting in an excess of one enantiomer of the alcohol product.
Q2: How does this compound induce enantioselectivity?
The chiral catalyst forms a complex with the diethylzinc reagent. The aldehyde then coordinates to this chiral zinc complex in a conformationally restricted manner. This steric arrangement favors the nucleophilic attack of an ethyl group from the zinc reagent onto one of the two enantiotopic faces of the aldehyde carbonyl group, leading to the preferential formation of one enantiomer of the resulting secondary alcohol.
Q3: What are typical reaction conditions for the enantioselective addition of diethylzinc to aldehydes using this catalyst?
Typical conditions involve dissolving the this compound catalyst in an anhydrous, aprotic solvent such as toluene or hexane under an inert atmosphere (e.g., nitrogen or argon). Diethylzinc is then added, followed by the aldehyde, usually at a low temperature (e.g., 0 °C to -78 °C) to enhance enantioselectivity.
Troubleshooting Guide: Low Enantioselectivity
Low enantiomeric excess (ee) is a common challenge in asymmetric catalysis. Below is a guide to troubleshoot and optimize your reaction when using this compound for the enantioselective addition of diethylzinc to aldehydes.
Problem: Low Enantiomeric Excess (ee)
Below is a flowchart to guide your troubleshooting process.
Detailed Troubleshooting Steps and Solutions
| Potential Cause | Troubleshooting Steps & Recommendations |
| 1. Impure Reagents or Catalyst | - Catalyst Purity: Ensure the this compound is of high enantiomeric and chemical purity. Impurities can interfere with the formation of the active catalyst. - Reagent Quality: Use freshly distilled aldehydes and high-purity diethylzinc. Aldehyde impurities can undergo side reactions, while lower quality organozinc reagents may contain species that lead to a racemic background reaction. - Solvent and Atmosphere: Use anhydrous solvents and maintain a strictly inert atmosphere (N₂ or Ar). Water and oxygen will rapidly quench the organozinc reagent and can deactivate the catalyst. |
| 2. Suboptimal Reaction Temperature | - Lower the Temperature: In general, lower reaction temperatures lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. If your reaction is run at 0 °C, try -20 °C, -40 °C, or even -78 °C. |
| 3. Incorrect Solvent Choice | - Solvent Polarity: The polarity of the solvent can significantly impact the enantioselectivity. Non-polar solvents like hexane, heptane, or toluene are generally preferred for this reaction. Screen a variety of aprotic, non-coordinating solvents. |
| 4. Inappropriate Catalyst Loading | - Increase Catalyst Loading: If the catalyzed reaction is slow, the uncatalyzed background reaction (which produces a racemic product) can become significant. Increasing the catalyst loading (e.g., from 2 mol% to 5 or 10 mol%) can accelerate the desired chiral pathway. |
| 5. Significant Uncatalyzed Background Reaction | - Slow Addition: Adding the aldehyde slowly to the pre-formed mixture of the catalyst and diethylzinc can help to ensure that the catalyzed reaction pathway is favored over the uncatalyzed addition. |
| 6. Catalyst Aggregation | - Concentration Effects: The concentration of the reagents can influence the aggregation state of the catalyst-zinc complex. Varying the concentration of the reaction mixture may lead to improved enantioselectivity. |
Quantitative Data Summary
The following table summarizes the effect of various reaction parameters on the enantioselective addition of diethylzinc to benzaldehyde, catalyzed by a generic chiral amino alcohol. This data is representative and can guide optimization efforts with this compound.
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | 5 | Toluene | 0 | 95 | 85 |
| 2 | 5 | Toluene | -20 | 92 | 92 |
| 3 | 5 | Toluene | -78 | 85 | >98 |
| 4 | 5 | Hexane | 0 | 96 | 88 |
| 5 | 5 | THF | 0 | 90 | 65 |
| 6 | 2 | Toluene | 0 | 93 | 75 |
| 7 | 10 | Toluene | 0 | 95 | 86 |
Note: This data is illustrative and actual results may vary depending on the specific substrate and precise reaction conditions.
Experimental Protocols
General Protocol for the Enantioselective Addition of Diethylzinc to an Aldehyde
This protocol provides a starting point for your experiments. Optimization of temperature, solvent, and catalyst loading may be necessary for specific substrates.
Materials:
-
This compound
-
Anhydrous toluene (or other suitable solvent)
-
Diethylzinc (solution in hexanes, e.g., 1.0 M)
-
Aldehyde (freshly distilled)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (0.05 mmol, 5 mol%).
-
Add anhydrous toluene (5 mL) via syringe.
-
Cool the resulting solution to 0 °C in an ice bath.
-
Slowly add the diethylzinc solution (2.0 mmol, 2.0 equivalents) dropwise via syringe.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the aldehyde (1.0 mmol, 1.0 equivalent) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.
Technical Support Center: Removal of Benzyl Protecting Group from (S)-(4-benzylmorpholin-2-yl)methanol
Welcome to the technical support center for the debenzylation of (S)-(4-benzylmorpholin-2-yl)methanol. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully removing the N-benzyl protecting group from this and similar morpholine derivatives.
Troubleshooting Guide
This section addresses common issues encountered during the N-debenzylation of this compound.
Question: Why is my N-debenzylation reaction slow or incomplete?
Answer: Several factors can contribute to a sluggish or incomplete reaction. Here are some common causes and troubleshooting steps:
-
Catalyst Quality and Activity: The quality of the palladium catalyst is crucial. Old or improperly stored catalysts may have reduced activity.
-
Catalyst Poisoning: The product, a secondary amine, can act as a mild catalyst poison for palladium on carbon (Pd/C), slowing down the reaction.[1][3]
-
Recommendation: Acidifying the reaction mixture can mitigate this issue. The addition of an acid like hydrochloric acid (HCl) or acetic acid protonates the amine, preventing it from poisoning the catalyst.[1][3][4] Reactions can be run in acidified ethanol or even aqueous HCl if the substrate is stable.[1][4]
-
-
Insufficient Hydrogen Pressure: For hydrogenations using a balloon, leaks can prevent the reaction from reaching completion.
-
Recommendation: Ensure a proper seal and consider using a more robust setup if leaks are suspected. Some researchers have successfully used larger, less porous balloons, like a beach ball, for better results.[3] For more consistent results, a Parr shaker or a similar hydrogenation apparatus that allows for positive pressure is recommended.[5]
-
-
Inadequate Mixing: Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen.
-
Recommendation: Use a stir bar and stir plate that provide strong agitation. For larger scale reactions, mechanical stirring might be necessary.[1]
-
-
Catalyst Loading: The amount of catalyst can significantly impact the reaction rate.
-
Recommendation: For atmospheric pressure hydrogenations, a higher catalyst loading (e.g., 10 mol% or more) may be necessary.[4]
-
Question: I am observing side reactions. What could be the cause?
Answer: A common side reaction during hydrogenolysis in alcohol solvents is N-alkylation.
-
Cause: The palladium catalyst can oxidize the alcohol solvent to the corresponding aldehyde, which can then react with the newly formed secondary amine product via reductive amination.[6]
-
Recommendation: To avoid this, consider using a non-alcoholic solvent or a solvent less prone to oxidation, such as trifluoroethanol.[6]
Question: How can I improve the efficiency of my debenzylation reaction?
Answer: A combination of catalysts may be more effective than a single catalyst.
-
Recommendation: A 1:1 mixture of Palladium on Carbon (Pd/C) and Palladium Hydroxide on Carbon (Pd(OH)₂/C, Pearlman's catalyst) has been shown to be more efficient for both O- and N-debenzylation reactions, often shortening the reaction time by half compared to using either catalyst alone.[7]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing an N-benzyl group from a morpholine derivative?
A1: The most widely used method is catalytic hydrogenolysis.[7][8] This involves reacting the N-benzylated compound with hydrogen gas in the presence of a palladium catalyst. Common variations include:
-
Catalytic Hydrogenation: Using hydrogen gas (from a balloon or a pressurized vessel) with a catalyst like 10% Pd/C or 20% Pd(OH)₂/C (Pearlman's catalyst).[5][7]
-
Catalytic Transfer Hydrogenation (CTH): Using a hydrogen donor like ammonium formate in the presence of a palladium catalyst. This method is often performed under neutral conditions at reflux temperature.[9][10]
Q2: Which catalyst is better, Pd/C or Pd(OH)₂/C (Pearlman's catalyst)?
A2: Pearlman's catalyst (20% Pd(OH)₂ on carbon) is often considered superior to Pd/C for cleaving N-benzyl groups.[5] It has been shown to be effective for the selective N-debenzylation of amines in the presence of other functional groups like benzyl ethers and hydroxyl groups.[5] However, a combination of both Pd/C and Pd(OH)₂/C can be even more efficient.[7]
Q3: Can I perform the debenzylation without a pressurized hydrogenation setup?
A3: Yes, catalytic transfer hydrogenation with a hydrogen donor like ammonium formate is a common alternative that does not require a pressurized system.[9][10] Hydrogenation using a balloon filled with hydrogen gas at atmospheric pressure is also feasible, although it may be slower and require careful setup to prevent leaks.[1][3][4]
Q4: What solvents are suitable for N-debenzylation reactions?
A4: Alcohols like methanol and ethanol are commonly used.[4][5][9] However, be aware of the potential for N-alkylation side reactions.[6] To avoid this, trifluoroethanol can be a good alternative.[6] The choice of solvent can also depend on the specific catalyst and reaction conditions.
Q5: How do I monitor the progress of the reaction?
A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.[5][9]
Quantitative Data Summary
The following table summarizes reaction conditions and outcomes for various N-debenzylation methods.
| Method | Catalyst (Loading) | Hydrogen Source | Solvent | Temperature | Time | Yield | Reference |
| Catalytic Hydrogenation | 20% Pd(OH)₂/C (20% w/w) | H₂ (50-55 psi) | Ethanol | Room Temperature | 3.5 h | High | [5] |
| Catalytic Transfer Hydrogenation | 10% Pd/C (equal weight to substrate) | Ammonium Formate (5 eq) | Dry Methanol | Reflux | Varies | Good | [9] |
| Combined Catalyst Hydrogenation | 5% Pd/C + 20% Pd(OH)₂/C (1:1 ratio) | H₂ (pressure not specified) | Not specified | Not specified | Halved | High | [7] |
| Acid-Facilitated Hydrogenation | Pd/C (catalyst loading not specified) | H₂ (pressure not specified) | Acetic Acid/Solvent | Not specified | Varies | 66% | [11][12] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Pearlman's Catalyst
This protocol is adapted from a general procedure for selective N-debenzylation.[5]
-
Preparation: Dissolve this compound in ethanol (at a concentration of 0.1 to 0.2 M) in a suitable reaction vessel.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), add 20% Palladium Hydroxide on Carbon (Pearlman's catalyst), corresponding to 20% of the substrate's weight.
-
Hydrogenation: Place the reaction vessel on a Parr shaker or a similar hydrogenation apparatus. Pressurize the vessel with hydrogen gas to 50-55 psi.
-
Reaction: Shake the mixture at room temperature and monitor the reaction's progress by TLC.
-
Work-up: Once the starting material is consumed, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with ethanol.
-
Isolation: Combine the filtrate and washings and concentrate them under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash chromatography if necessary.
Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
This protocol is a general procedure for the debenzylation of N-benzyl amines.[9]
-
Preparation: To a stirred suspension of this compound (1 equivalent) and an equal weight of 10% Pd/C in dry methanol, add anhydrous ammonium formate (5 equivalents) in a single portion under a nitrogen atmosphere.
-
Reaction: Stir the resulting reaction mixture at reflux temperature. Monitor the reaction's progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a Celite pad to remove the catalyst.
-
Extraction: Wash the Celite pad with chloroform.
-
Isolation: Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the debenzylated product.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the N-debenzylation of this compound.
References
- 1. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. lzchemical.com [lzchemical.com]
- 3. reddit.com [reddit.com]
- 4. Sciencemadness Discussion Board - Help with debenzylation of N-Benzyl - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. users.ox.ac.uk [users.ox.ac.uk]
- 9. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. Sciencemadness Discussion Board - Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. researchgate.net [researchgate.net]
- 12. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
challenges in the scale-up of (S)-(4-benzylmorpholin-2-yl)methanol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of (S)-(4-benzylmorpholin-2-yl)methanol.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly during scale-up operations.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Morpholine Ring Formation | Incomplete Cyclization: The cyclization of the amino diol precursor may be incomplete. | - Ensure adequate reaction time and temperature as per the protocol. - Verify the quality and stoichiometry of reagents used for cyclization. |
| Side Reactions: Formation of dimeric or polymeric byproducts. | - Optimize the reaction concentration; high concentrations can favor intermolecular side reactions. - Control the rate of addition of reagents to minimize localized high concentrations. | |
| Low Yield in N-benzylation Step | Incomplete Reaction: The N-benzylation of (S)-morpholin-2-ylmethanol may not have gone to completion. | - Increase the equivalents of benzyl bromide and base. - Extend the reaction time or slightly increase the temperature, monitoring for byproduct formation. |
| Base Incompatibility: The chosen base may not be optimal for the reaction scale. | - For larger scales, consider using a milder, non-nucleophilic base like diisopropylethylamine (DIPEA) to minimize side reactions. | |
| Product Purity Issues | Presence of Unreacted Starting Material: Incomplete conversion in either the cyclization or benzylation step. | - Optimize reaction conditions for full conversion. - Employ a suitable purification method, such as column chromatography or crystallization, to remove unreacted starting materials. |
| Formation of N-oxide Impurity: Oxidation of the morpholine nitrogen. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. | |
| Over-benzylation: Quaternization of the morpholine nitrogen. | - Use a controlled amount of benzyl bromide and monitor the reaction progress closely by HPLC or TLC. | |
| Difficult Product Isolation | Viscous Product: The final product, this compound, can be a viscous liquid or oil, making handling and purification challenging.[1] | - After work-up, dissolve the crude product in a suitable solvent before purification. - For chromatography, dry-loading the crude product onto silica gel can improve separation. |
| Crystallization Issues: Difficulty in obtaining a crystalline solid. | - Convert the free base to a hydrochloride salt, which often has better crystallinity and handling properties.[2] - Experiment with different solvent systems for crystallization. | |
| Stereochemical Integrity Compromised | Racemization: Loss of enantiomeric purity during the synthesis. | - The alkylation step with benzyl bromide generally proceeds with high stereochemical integrity.[2] However, ensure that harsh basic or acidic conditions that could promote racemization are avoided, especially at elevated temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the preparation of this compound?
A common and effective route starts from a chiral precursor, such as (S)-serine. The synthesis generally involves two key stages:
-
Formation of the chiral morpholine ring: This involves the conversion of (S)-serine or a derivative into (S)-morpholin-2-ylmethanol.
-
N-benzylation: The secondary amine of the morpholine ring is then benzylated to yield the final product.
Q2: What are the critical parameters to control during the N-benzylation step at a larger scale?
When scaling up the N-benzylation with benzyl bromide, it is crucial to control the reaction temperature. This reaction is exothermic, and poor heat management can lead to an increase in side reactions. Ensure the reactor has adequate cooling capacity and consider a controlled addition of the benzyl bromide.
Q3: What are the common impurities to look for in the final product?
Common process-related impurities include:
-
Unreacted (S)-morpholin-2-ylmethanol.
-
N-oxide of this compound.
-
Byproducts from the de-benzylation of the final product.
These impurities can often be detected and quantified using HPLC-MS.
Q4: Are there any specific safety precautions to consider during the scale-up of this synthesis?
Yes, benzyl bromide is a lachrymator and an irritant. When working with large quantities, it is essential to use appropriate personal protective equipment (PPE), including respiratory protection, and to work in a well-ventilated area or a fume hood designed for large-scale reactions.
Q5: How can the final product be purified effectively at a larger scale?
While silica gel chromatography is a common laboratory-scale purification method, it can be challenging and costly to implement at an industrial scale.[2] For larger quantities, developing a robust crystallization procedure is often more practical. This may involve converting the final product to its hydrochloride salt to facilitate the formation of a stable, crystalline solid.[2]
Data Presentation
Table 1: Summary of a Laboratory-Scale N-benzylation Protocol
| Parameter | Details | Reference |
| Starting Material | (S)-Morpholin-3-ylmethanol | [2] |
| Reagents | Benzyl bromide, Diisopropylethylamine (DIPEA) | [2] |
| Solvent | Acetonitrile (MeCN) | [2] |
| Temperature | 20°C | [2] |
| Reaction Time | 2 hours | [2] |
| Yield | 89% | [2] |
| Product | (S)-(4-Benzylmorpholin-3-yl)methanol (free base) | [2] |
Experimental Protocols
1. Synthesis of this compound via N-benzylation of (S)-morpholin-2-ylmethanol
This protocol is adapted from a similar N-alkylation procedure and is suitable for laboratory-scale synthesis.[2] Scale-up of this procedure requires careful consideration of temperature control and reagent addition rates.
-
Materials:
-
(S)-morpholin-2-ylmethanol
-
Benzyl bromide
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous potassium hydroxide
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve (S)-morpholin-2-ylmethanol (1.0 eq.) in anhydrous acetonitrile.
-
Add DIPEA (1.2 eq.) to the solution and stir.
-
Cool the reaction mixture in an ice bath and add benzyl bromide (1.1 eq.) dropwise, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature (approx. 20°C) and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate and saturated aqueous potassium hydroxide.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
The crude product can be purified by silica gel chromatography if necessary.
-
Visualizations
Caption: Troubleshooting workflow for the scale-up synthesis.
Caption: General synthetic pathway from (S)-serine.
References
managing impurities in (S)-(4-benzylmorpholin-2-yl)methanol starting material
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the starting material (S)-(4-benzylmorpholin-2-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed in this compound?
A1: Common impurities can arise from the synthetic route and degradation. These may include starting materials, byproducts from incomplete reactions, and degradation products. For the structurally related (S)-(4-benzylmorpholin-3-yl)methanol, common impurities include N-benzyl deprotection intermediates and hydrolysis products, which are also relevant considerations for the 2-yl isomer.[1]
Q2: How can I identify and quantify impurities in my sample?
A2: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for purity assessment.[1] For structural elucidation of unknown impurities, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools.[1]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure stability, it is recommended to store this compound at 2-8°C in a tightly sealed container.[2]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
Symptom: Your HPLC chromatogram shows unexpected peaks in addition to the main product peak.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Residual Starting Materials | Review the synthesis scheme to identify potential unreacted starting materials. Use reference standards of starting materials to confirm their retention times in your HPLC method. |
| Reaction Byproducts | Analyze the reaction mechanism for potential side reactions. Common byproducts in morpholine synthesis can include over-alkylation products or ring-opened species.[1] |
| Degradation Products | This compound can be susceptible to oxidation or hydrolysis, especially under harsh conditions (e.g., strong acids/bases, high temperatures).[1] Consider performing forced degradation studies to identify potential degradants. |
| Contamination | Ensure scrupulous cleanliness of all glassware and equipment. Use high-purity solvents and reagents. |
Experimental Protocol: Impurity Identification by HPLC-MS
-
Sample Preparation: Dissolve a small amount of the this compound sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Gradient Program: A typical gradient might be 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
MS Conditions (ESI+):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: Scan from m/z 50 to 500.
-
Data Analysis: Correlate the retention times of the impurity peaks in the HPLC chromatogram with the mass spectra to determine the molecular weights of the impurities.
-
Issue 2: Low Yield or Incomplete Reaction
Symptom: The yield of this compound is lower than expected, or analysis shows a significant amount of starting material remaining.
Troubleshooting Workflow:
Figure 1. Troubleshooting workflow for low reaction yield.
Impurity Management
A proactive approach to managing impurities involves understanding their potential sources and implementing appropriate control strategies.
Potential Impurity Formation Pathway:
Figure 2. Potential pathways for impurity formation.
Table of Common Impurities and Mitigation Strategies:
| Impurity Type | Potential Source | Mitigation Strategy |
| N-Oxide | Oxidation during synthesis or storage | Use of an inert atmosphere (e.g., Nitrogen or Argon) during reaction and storage.[1] |
| Ring-Opened Products | Hydrolysis under acidic or basic conditions | Careful control of pH during reaction and work-up procedures.[1] |
| Debenzylated Product | Hydrogenolysis | Avoid catalytic hydrogenation conditions if the benzyl group needs to be retained. |
| Starting Materials | Incomplete reaction | Monitor reaction progress by TLC or HPLC to ensure completion. Optimize reaction stoichiometry and conditions. |
By understanding the potential impurities and implementing the appropriate analytical and purification techniques, researchers can ensure the quality and reliability of their this compound starting material for successful downstream applications.
References
impact of solvent choice on reactions involving (S)-(4-benzylmorpholin-2-yl)methanol
Welcome to the technical support center for experiments involving (S)-(4-benzylmorpholin-2-yl)methanol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their reaction outcomes by making informed solvent choices.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a viscous liquid that generally exhibits moderate solubility in polar organic solvents. For many synthetic applications, solvents like Dichloromethane (DCM), Acetonitrile (ACN), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF) are suitable choices.[1] However, its hydrochloride salt form shows enhanced solubility, particularly in aqueous solutions, which can be advantageous for biological assays.[2]
Q2: How does solvent polarity impact reaction rates when using this compound?
A2: The effect of solvent polarity depends on the reaction mechanism.
-
For reactions where charge develops or increases in the transition state (e.g., SN1-type reactions), a more polar solvent will stabilize the transition state more than the starting material, leading to an increased reaction rate.[3][4]
-
For reactions where charge is dispersed or decreased in the transition state (e.g., many SN2 reactions), a less polar solvent is often favored to avoid over-stabilizing the charged nucleophile, which would decrease its reactivity.[3][4]
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If there is little change in charge between the reactants and the transition state, the effect of solvent polarity on the rate will be minimal.[4]
Q3: Should I use a protic or aprotic solvent for my reaction?
A3: The choice between a protic (e.g., water, methanol, ethanol) and an aprotic (e.g., DMF, DMSO, acetone) solvent is critical, especially in nucleophilic substitution reactions.
-
Polar protic solvents can form hydrogen bonds with strong nucleophiles, creating a "solvent cage" that reduces their nucleophilicity and slows down reactions like SN2.[4][5]
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Polar aprotic solvents are generally preferred for SN2 reactions because they can dissolve the reactants while leaving the nucleophile relatively "bare" and highly reactive.[5][6] For instance, N-alkylation of the morpholine nitrogen, an SN2-type reaction, is commonly performed in aprotic solvents like acetonitrile or DMF.[1]
Troubleshooting Guide
Issue 1: Low or no product yield in an N-alkylation reaction.
-
Possible Cause: Poor solubility of reactants or use of an inappropriate solvent. The base used may not be soluble or effective in the chosen solvent.
-
Troubleshooting Steps:
-
Verify Solubility: Ensure that this compound and the alkylating agent are soluble in the chosen solvent. If not, consider a solvent screen with small-scale test reactions.
-
Switch to a Polar Aprotic Solvent: For N-alkylation, polar aprotic solvents like DMF, acetonitrile, or THF are often effective.[1] They facilitate the dissolution of salts (like K₂CO₃ or NaH) and enhance nucleophilicity.
-
Consider the Base-Solvent Combination: The effectiveness of a base can be highly solvent-dependent. For example, NaH is often used with THF, while K₂CO₃ is commonly used with acetonitrile or DMF.[1]
-
Issue 2: The reaction is proceeding very slowly.
-
Possible Cause: The solvent may be stabilizing the starting materials more than the transition state, increasing the activation energy.[3][4]
-
Troubleshooting Steps:
-
Analyze the Mechanism: Determine if your reaction involves the formation of a charged intermediate or transition state.
-
Increase Solvent Polarity (for charged transition states): If a charge is being created in the rate-determining step, switching to a more polar solvent (e.g., from THF to DMF) can accelerate the reaction.
-
Decrease Solvent Polarity (for charged nucleophiles): If you are using a strong, charged nucleophile in a protic solvent, switching to a polar aprotic solvent can significantly increase the rate.[4]
-
Issue 3: Formation of significant side products.
-
Possible Cause: The solvent may be participating in the reaction or promoting an alternative reaction pathway. For example, in a reductive amination, some reducing agents might reduce the solvent or the aldehyde starting material if conditions are not optimal.[7]
-
Troubleshooting Steps:
-
Use an Inert Solvent: Choose a solvent that is unlikely to react with your reagents. For example, avoid alcoholic solvents when using strong bases or highly electrophilic reagents.
-
Optimize Reagent Addition: In some cases, like reductive amination, the choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is less likely to reduce the aldehyde starting material compared to stronger agents like sodium borohydride.[7]
-
Control Temperature: Running the reaction at a lower temperature can sometimes suppress side reactions. Ensure your solvent's freezing point is compatible with the intended reaction temperature.
-
Data Presentation: Solvent Selection for Key Reactions
The following tables summarize common solvent choices for reactions involving morpholine derivatives, which can be applied to this compound.
Table 1: Solvent and Base Selection for N-Alkylation Reactions
| Substituted Benzyl Halide | Base | Solvent |
|---|---|---|
| 4-Methoxybenzyl chloride | K₂CO₃ | Acetonitrile |
| 3,4-Dichlorobenzyl bromide | DIPEA | DMF |
| 4-(Trifluoromethyl)benzyl chloride | NaH | THF |
| 2-Fluorobenzyl bromide | Et₃N | Dichloromethane |
Data adapted from similar reactions involving (S)-Morpholin-3-ylmethanol.[1]
Table 2: Solvent and Reducing Agent for Reductive Amination
| Substituted Benzaldehyde | Reducing Agent | Solvent |
|---|---|---|
| Various | NaBH(OAc)₃ | Dichloromethane (DCM) or Dichloroethane (DCE) |
| Various | NaBH₃CN | Methanol (MeOH) |
Data based on general protocols for reductive amination.[1]
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Solvent Addition: Dissolve the starting material in a suitable anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF, or THF) at a concentration of 0.1-0.5 M.
-
Base Addition: Add the appropriate base (e.g., K₂CO₃ (1.5 eq.) or DIPEA (2.0 eq.)) to the solution.
-
Reagent Addition: Add the alkylating agent (e.g., benzyl bromide derivative) (1.1 eq.) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or heat as necessary (e.g., 50-80 °C) until the reaction is complete, monitoring by TLC or LC-MS.
-
Workup: Upon completion, filter off any solids. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like Dichloromethane or Ethyl Acetate, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purification: Purify the crude product by silica gel chromatography.
Visualizations
Caption: A decision-making workflow for initial solvent selection.
Caption: A typical experimental workflow for synthesis.
Caption: Impact of solvent polarity on reaction activation energy (ΔG‡).
References
- 1. (S)-(4-Benzylmorpholin-3-yl)methanol | RUO [benchchem.com]
- 2. (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride | Benchchem [benchchem.com]
- 3. studylib.net [studylib.net]
- 4. Solvent effects - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
chiral HPLC methods for resolving enantiomers of (S)-(4-benzylmorpholin-2-yl)methanol derivatives
A Comparative Guide to Chiral HPLC Methods for Resolving Enantiomers of Morpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of chiral molecules is a critical aspect of pharmaceutical development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods applicable to the resolution of enantiomers of (S)-(4-benzylmorpholin-2-yl)methanol and its derivatives. In the absence of specific published methods for this exact analyte, this document focuses on experimentally verified methods for the chiral separation of aprepitant, a pharmaceutical agent that shares the core morpholine structure. The data and protocols presented here offer a robust starting point for developing and optimizing chiral separation methods for this class of compounds.
Comparative Analysis of Chiral HPLC Methods for Aprepitant
Aprepitant, with its three chiral centers, presents a complex separation challenge. Polysaccharide-based chiral stationary phases (CSPs), particularly amylose and cellulose derivatives, have proven effective in resolving its stereoisomers. The following table summarizes the performance of a commonly used CSP for this separation.
Table 1: Performance of Chiralpak AD-H for the Enantiomeric Separation of Aprepitant Isomers
| Parameter | Method 1 |
| Chiral Stationary Phase | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-heptane / isopropanol / absolute ethanol / trifluoroacetic acid (930:30:40:2 v/v/v/v)[1] |
| Flow Rate | 0.3 mL/min[1] |
| Column Temperature | 35 °C[1] |
| Detection Wavelength | 210 nm[1] |
| Resolution (Rs) | Baseline separation of 8 stereoisomers reported. |
| Separation Factor (α) | Not explicitly stated, but sufficient for baseline resolution. |
| Key Advantages | Successfully resolves all eight stereoisomers of aprepitant.[1] |
Detailed Experimental Protocols
The successful chiral separation is highly dependent on the precise execution of the experimental protocol. Below is a detailed methodology for the chiral HPLC separation of aprepitant stereoisomers.
Method 1: Chiral Separation of Aprepitant on Chiralpak AD-H
This method is designed for the normal-phase separation of all eight stereoisomers of aprepitant.
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV detector.
2. Chromatographic Conditions:
-
Chiral Stationary Phase: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase Preparation: A mixture of n-heptane, isopropanol, absolute ethanol, and trifluoroacetic acid in a volume ratio of 930:30:40:2.[1] All solvents should be HPLC grade.
-
Flow Rate: 0.3 mL/min.[1]
-
Column Temperature: Maintained at 35 °C.[1]
-
Detection: UV detection at a wavelength of 210 nm.[1]
-
Injection Volume: 20 µL.[1]
3. Sample Preparation:
-
Diluent: A mixture of n-heptane, isopropanol, and absolute ethanol (930:30:40 v/v/v).
-
Standard Solution: Accurately weigh and dissolve the aprepitant reference standard in the diluent to achieve a final concentration of approximately 2.5 mg/mL.[1]
-
Test Solution: Prepare the sample containing the this compound derivative or related compound in the diluent at a similar concentration.
4. System Suitability:
-
Inject the standard solution multiple times to ensure system precision. The relative standard deviation (RSD) of the peak areas for the main enantiomer should be less than 2.0%.
-
The resolution between the enantiomeric pairs of interest should be greater than 1.5 to ensure accurate quantification.
Visualizing the Chiral HPLC Workflow
A systematic approach is crucial for developing a robust chiral HPLC method. The following diagram illustrates a typical workflow for the development and optimization of such a method.
References
comparison of (S)-(4-benzylmorpholin-2-yl)methanol with other chiral auxiliaries
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision in the stereoselective synthesis of complex molecules. An ideal auxiliary should be readily available, easily attached to and removed from the substrate, and provide a high degree of stereocontrol. This guide offers a detailed comparison of three widely utilized classes of chiral auxiliaries: Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine amides. Supported by experimental data, this guide aims to provide an objective overview to inform the selection of the most suitable auxiliary for a given synthetic challenge.
Note on (S)-(4-benzylmorpholin-2-yl)methanol: An extensive review of the scientific literature did not yield any published studies on the application of this compound as a chiral auxiliary in asymmetric synthesis. Consequently, a direct comparison of its performance against established auxiliaries is not feasible due to the absence of experimental data. The following sections will therefore focus on the well-documented performance of Evans', Oppolzer's, and Myers' auxiliaries.
Performance Comparison in Asymmetric Reactions
The efficacy of a chiral auxiliary is best assessed by its performance in key asymmetric transformations, particularly in terms of diastereoselectivity and chemical yield. The following tables summarize the typical performance of Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine amides in asymmetric alkylation and aldol reactions.
Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction where the chiral auxiliary plays a crucial role in directing the approach of the electrophile.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Evans' Oxazolidinone | N-propionyl-(R)-4-benzyl-2-oxazolidinone | Benzyl bromide | >99:1 | 90-95% | [1][2] |
| N-propionyl-(R)-4-benzyl-2-oxazolidinone | Allyl iodide | 98:2 | ~90% | [1] | |
| N-propionyl-(S)-4-isopropyl-2-oxazolidinone | Methyl iodide | 95:5 | 85-90% | [3][4] | |
| Myers' Pseudoephedrine | N-propionyl-(+)-pseudoephedrine | Benzyl bromide | >98:2 | 95% | [5][6] |
| N-propionyl-(+)-pseudoephedrine | Ethyl iodide | >98:2 | 92% | [5][6] | |
| N-isovaleryl-(+)-pseudoephedrine | Methyl iodide | >98:2 | 97% | [5][6] | |
| Oppolzer's Sultam | N-propionyl-(2R)-bornane-10,2-sultam | Benzyl bromide | >95:5 | ~90% | [7] |
| N-acetyl-(2R)-bornane-10,2-sultam | Methyl iodide | >95:5 | ~85% | [7] |
Asymmetric Aldol Reactions
The aldol reaction is a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds, and chiral auxiliaries are instrumental in controlling the formation of up to two new stereocenters.
| Chiral Auxiliary | Enolate Source | Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Evans' Oxazolidinone | N-propionyl-(R)-4-benzyl-2-oxazolidinone | Isovaleraldehyde | >99:1 (syn) | 80-90% | [8][9] |
| N-propionyl-(S)-4-isopropyl-2-oxazolidinone | Benzaldehyde | >99:1 (syn) | 85-95% | [8][9] | |
| Oppolzer's Sultam | N-propionyl-(2R)-bornane-10,2-sultam | Isobutyraldehyde | >98:2 (syn) | >90% | [10][11] |
| N-acetyl-(2R)-bornane-10,2-sultam | Benzaldehyde | >95:5 (syn) | ~88% | [10][11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to serve as a practical guide for researchers.
General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary
Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.
Asymmetric Alkylation using Evans' Oxazolidinone
This protocol describes the alkylation of an N-acyl oxazolidinone, a method widely used for the synthesis of chiral carboxylic acids.[1][2]
1. Acylation of the Chiral Auxiliary:
-
To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 equiv.) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add propionyl chloride (1.1 equiv.) dropwise and stir at -78 °C for 1 hour, then allow to warm to room temperature for 2 hours.
-
Quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
2. Diastereoselective Alkylation:
-
To a solution of the N-propionyl oxazolidinone (1.0 equiv.) in anhydrous THF (0.1 M) at -78 °C, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv.) as a 1.0 M solution in THF.
-
Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Add the alkylating agent (e.g., benzyl bromide, 1.2 equiv.) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH4Cl solution and allow to warm to room temperature.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate. The diastereomeric ratio can be determined by 1H NMR or GC analysis of the crude product before purification by column chromatography.
3. Cleavage of the Chiral Auxiliary:
-
Dissolve the purified alkylated product (1.0 equiv.) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 equiv.) followed by lithium hydroxide monohydrate (2.0 equiv.).
-
Stir the mixture at 0 °C for 2 hours.
-
Quench the excess peroxide with an aqueous solution of sodium sulfite.
-
Concentrate the mixture to remove THF and extract the aqueous layer with dichloromethane to recover the chiral auxiliary.
-
Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.
Asymmetric Aldol Reaction using Oppolzer's Sultam
This protocol outlines a typical boron-mediated aldol reaction using an N-acyl camphorsultam, which generally affords syn-aldol products with high diastereoselectivity.[10][11]
1. Acylation of the Chiral Auxiliary:
-
To a solution of (2R)-bornane-10,2-sultam (1.0 equiv.) in anhydrous THF (0.25 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 equiv.) dropwise.
-
Stir the solution at -78 °C for 30 minutes.
-
Add propionyl chloride (1.1 equiv.) and stir at -78 °C for 1 hour, then warm to room temperature for 2 hours.
-
Quench with saturated aqueous NH4Cl and extract with ethyl acetate. The organic phase is washed with brine, dried, and concentrated. The product is purified by recrystallization or chromatography.
2. Diastereoselective Aldol Reaction:
-
Dissolve the N-propionyl sultam (1.0 equiv.) in anhydrous dichloromethane (0.1 M) and cool to -78 °C.
-
Add di-n-butylboron triflate (1.1 equiv.) followed by triethylamine (1.2 equiv.).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to form the Z-enolate.
-
Cool the reaction to -78 °C and add the aldehyde (e.g., isobutyraldehyde, 1.2 equiv.) dropwise.
-
Stir at -78 °C for 2 hours, then warm to 0 °C over 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide.
-
Stir vigorously for 1 hour at 0 °C.
-
Extract with dichloromethane, wash with saturated aqueous NaHCO3 and brine, dry, and concentrate. The crude product is purified by column chromatography.
Caption: Workflow for an Oppolzer sultam-directed aldol reaction.
Asymmetric Alkylation using Myers' Pseudoephedrine Amide
This method provides a practical route to enantiomerically enriched carboxylic acids and their derivatives.[5][6]
1. Amide Formation:
-
To a solution of (+)-pseudoephedrine (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous dichloromethane (0.2 M) at 0 °C, add propionyl chloride (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench with saturated aqueous NaHCO3 solution and separate the layers.
-
Extract the aqueous layer with dichloromethane. The combined organic layers are washed with brine, dried over MgSO4, and concentrated. The amide is often a crystalline solid and can be purified by recrystallization.
2. Diastereoselective Alkylation:
-
To a suspension of the pseudoephedrine amide (1.0 equiv.) and anhydrous lithium chloride (6.0 equiv.) in dry THF (0.1 M) at -78 °C, slowly add a freshly prepared solution of lithium diisopropylamide (LDA) (2.2 equiv.) in THF.
-
Stir the mixture and allow it to warm to 0 °C for 15 minutes and then to room temperature for 5 minutes.
-
Cool the reaction to 0 °C and add the alkylating agent (e.g., ethyl iodide, 1.5 equiv.).
-
Stir at 0 °C and monitor the reaction by TLC.
-
Upon completion, quench with saturated aqueous NH4Cl solution and extract with ethyl acetate.
-
The combined organic layers are washed with brine, dried, and concentrated. The product can be purified by chromatography or recrystallization.
3. Cleavage of the Chiral Auxiliary:
-
The alkylated pseudoephedrine amide can be hydrolyzed to the corresponding carboxylic acid by heating with aqueous sulfuric acid or to the primary alcohol using a strong reducing agent like lithium amidotrihydroborate (LAB).[12] The pseudoephedrine auxiliary can be recovered after the cleavage step.
Conclusion
The choice of a chiral auxiliary is highly dependent on the specific reaction, the desired stereochemical outcome, and the nature of the substrates. Evans' oxazolidinones are renowned for their high diastereoselectivity in a wide range of reactions and the well-understood models for predicting stereochemistry.[8][13] Oppolzer's sultams, being crystalline and robust, offer excellent stereocontrol, particularly in aldol and Diels-Alder reactions.[10][11][14] Myers' pseudoephedrine auxiliary presents a practical and cost-effective option, especially for asymmetric alkylations, often yielding highly crystalline intermediates that are easily purified.[5][6] While the potential of novel chiral auxiliaries continues to be explored, these three classes remain the cornerstones of asymmetric synthesis, providing reliable and predictable pathways to enantiomerically enriched molecules.
References
- 1. chemistry.williams.edu [chemistry.williams.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 10. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. [PDF] Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. chemrxiv.org [chemrxiv.org]
A Comparative Guide to Chiral Auxiliaries: The Established Excellence of Evans Auxiliaries vs. (S)-(4-benzylmorpholin-2-yl)methanol
For researchers, scientists, and professionals in drug development, the selection of a chiral auxiliary is a critical decision in asymmetric synthesis. This guide provides a detailed comparison between the well-established and highly successful Evans auxiliaries and the less documented (S)-(4-benzylmorpholin-2-yl)methanol. The comparison focuses on performance in key asymmetric reactions, supported by experimental data and detailed protocols for the widely used Evans auxiliaries.
Chiral auxiliaries are indispensable tools in modern organic synthesis, enabling the stereocontrolled formation of new chiral centers. The ideal auxiliary should provide high levels of stereoselectivity, be readily available in enantiomerically pure form, attach and cleave from the substrate under mild conditions, and be recoverable for reuse. Evans auxiliaries, a class of oxazolidinones, have long been regarded as a gold standard in the field, with a vast body of literature supporting their efficacy and predictability. In contrast, this compound represents a structurally distinct potential chiral auxiliary for which performance data in asymmetric synthesis is not as readily available in peer-reviewed literature.
Performance in Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. Evans auxiliaries have demonstrated exceptional performance in directing the stereoselective alkylation of N-acylated derivatives. The steric hindrance provided by the substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, leading to high diastereoselectivity.
Table 1: Performance of Evans Auxiliaries in Asymmetric Alkylation
| Auxiliary | N-Acyl Group | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| (S)-4-benzyl-2-oxazolidinone | Propionyl | Benzyl bromide | >99:1 | 90-95 |
| (S)-4-isopropyl-2-oxazolidinone | Propionyl | Methyl iodide | 99:1 | 92 |
| (R)-4-phenyl-2-oxazolidinone | Acetyl | Allyl iodide | 98:2 | 85 |
Data compiled from various sources in synthetic organic chemistry literature.
Currently, there is a lack of published, peer-reviewed experimental data detailing the performance of this compound as a chiral auxiliary in asymmetric alkylation reactions. Without such data, a direct quantitative comparison of its effectiveness in terms of diastereoselectivity and chemical yield against Evans auxiliaries is not possible.
Performance in Asymmetric Aldol Reactions
The aldol reaction is another cornerstone of organic synthesis for the formation of carbon-carbon bonds and the creation of stereocenters. Evans auxiliaries are renowned for their ability to control the stereochemical outcome of aldol reactions, typically affording the "syn" aldol adduct with high diastereoselectivity.[1] The stereochemical course is reliably predicted by the Zimmerman-Traxler model, where the reaction proceeds through a chair-like six-membered transition state.
Table 2: Performance of Evans Auxiliaries in Asymmetric Aldol Reactions
| Auxiliary | N-Acyl Group | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| (S)-4-benzyl-2-oxazolidinone | Propionyl | Isobutyraldehyde | >99:1 | 85-95 |
| (S)-4-isopropyl-2-oxazolidinone | Propionyl | Benzaldehyde | >99:1 | 80-90 |
| (R)-4-phenyl-2-oxazolidinone | Acetyl | Acetaldehyde | 97:3 | 75-85 |
Data compiled from various sources in synthetic organic chemistry literature.
Similar to the case of asymmetric alkylation, there is a notable absence of readily available, quantitative performance data for this compound in directing asymmetric aldol reactions in the scientific literature.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of chiral auxiliaries. Below are representative procedures for the use of Evans auxiliaries in acylation, asymmetric alkylation, and cleavage.
Protocol 1: Acylation of an Evans Auxiliary
This procedure outlines the attachment of an acyl group to the chiral auxiliary.
Materials:
-
(S)-4-benzyl-2-oxazolidinone (1.0 eq.)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (1.05 eq.)
-
Acyl chloride (e.g., propionyl chloride) (1.1 eq.)
-
Argon or Nitrogen atmosphere
Procedure:
-
A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with (S)-4-benzyl-2-oxazolidinone and anhydrous THF under an inert atmosphere.
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
n-Butyllithium is added dropwise, and the resulting solution is stirred for 15 minutes.
-
The acyl chloride is added dropwise, and the reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Protocol 2: Asymmetric Alkylation of an N-Acylated Evans Auxiliary
This protocol describes the stereoselective alkylation of the acylated auxiliary.
Materials:
-
N-acylated Evans auxiliary (1.0 eq.)
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine (1.1 eq.)
-
n-Butyllithium (1.05 eq.)
-
Electrophile (e.g., benzyl bromide) (1.2 eq.)
-
Argon or Nitrogen atmosphere
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, diisopropylamine is dissolved in anhydrous THF and cooled to -78 °C.
-
n-Butyllithium is added dropwise to form lithium diisopropylamide (LDA).
-
A solution of the N-acylated Evans auxiliary in anhydrous THF is added dropwise to the LDA solution at -78 °C. The mixture is stirred for 30 minutes to form the enolate.
-
The electrophile is added dropwise, and the reaction is stirred at -78 °C for 1-2 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride and allowed to warm to room temperature.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The diastereomeric ratio can be determined by NMR spectroscopy or chromatographic analysis of the crude product. The product is purified by flash column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
This procedure details the removal of the auxiliary to yield the chiral carboxylic acid.
Materials:
-
Alkylated N-acyl Evans auxiliary
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide
-
Lithium hydroxide (LiOH)
Procedure:
-
The alkylated N-acyl Evans auxiliary is dissolved in a mixture of THF and water.
-
The solution is cooled to 0 °C.
-
A solution of 30% hydrogen peroxide is added, followed by the addition of an aqueous solution of lithium hydroxide.
-
The reaction mixture is stirred at 0 °C for 1-2 hours.
-
The reaction is quenched with an aqueous solution of sodium sulfite.
-
The organic solvent is removed under reduced pressure, and the aqueous layer is acidified with HCl.
-
The chiral carboxylic acid is extracted with an organic solvent. The chiral auxiliary can often be recovered from the aqueous layer.
Visualizing the Workflow and Logic
To better illustrate the concepts discussed, the following diagrams created using Graphviz are provided.
References
A Comparative Analysis of (S)-(4-benzylmorpholin-2-yl)methanol and Other Chiral Building Blocks in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the use of chiral building blocks is paramount for the synthesis of enantiomerically pure molecules. The specific three-dimensional arrangement of atoms in a molecule can drastically alter its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even harmful. This guide provides a comparative study of (S)-(4-benzylmorpholin-2-yl)methanol, a versatile chiral morpholine derivative, and other prominent chiral building blocks used in asymmetric synthesis. We will delve into their applications, supported by experimental data, to offer an objective comparison of their performance.
Introduction to Chiral Building Blocks
Chiral building blocks, or synthons, are enantiomerically pure compounds that are incorporated into a synthetic route to introduce a specific stereocenter. Their use is a cornerstone of asymmetric synthesis, enabling the construction of complex molecules with precise stereochemical control. The choice of a chiral building block is critical and is often dictated by factors such as the desired stereochemical outcome, the nature of the synthetic transformation, and the ease of removal or modification of the chiral auxiliary.
This guide will focus on a comparative analysis of the following chiral building blocks:
-
This compound: A chiral morpholine derivative utilized in the synthesis of bioactive molecules, including dopamine receptor antagonists.
-
Evans Auxiliaries (Oxazolidinones): A widely used class of chiral auxiliaries, particularly effective in asymmetric alkylation and aldol reactions.
-
(S)-Phenylalaninol: A chiral amino alcohol derived from the natural amino acid phenylalanine, frequently employed as a chiral auxiliary or ligand in asymmetric synthesis.
Performance in Asymmetric Synthesis: A Comparative Overview
The efficacy of a chiral building block is primarily assessed by its ability to induce high stereoselectivity in a chemical reaction, leading to the desired enantiomer in high yield and enantiomeric excess (ee) or diastereomeric excess (de). The following tables summarize the performance of the selected chiral building blocks in key asymmetric transformations based on available experimental data.
Asymmetric Alkylation
Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction where a new stereocenter is created. The chiral auxiliary directs the approach of the electrophile to the enolate, leading to a preferential formation of one diastereomer.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| (S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary) | N-propionyloxazolidinone | Allyl iodide | 98:2 | Not specified | [1][2] |
| (S)-Phenylalaninol Derivative | Imidazolidinone | Various aldehydes | High | Not specified | [3] |
Asymmetric Aldol Reaction
The asymmetric aldol reaction is another powerful tool for the stereoselective formation of carbon-carbon bonds, leading to the synthesis of β-hydroxy carbonyl compounds, which are common motifs in natural products and pharmaceuticals.
| Chiral Auxiliary | Enolate Source | Aldehyde | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) | Reference |
| (S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary) | N-acyloxazolidinone | Various | High | >99% | High | [4][5] |
| (S)-Phenylalaninol Derivative | Imidazolidinone | Various | High | High | High | [3] |
Note: While this compound is a precursor to chiral morpholinones used in synthesis, direct comparative data in a standard asymmetric aldol reaction is not available.
Application in the Synthesis of Bioactive Molecules
Chiral building blocks are instrumental in the synthesis of numerous drugs and clinical candidates. The morpholine scaffold, in particular, is a privileged structure in medicinal chemistry due to its favorable physicochemical properties.
This compound and its derivatives have been successfully employed in the synthesis of potent and selective dopamine D4 receptor antagonists . These antagonists are of significant interest for the treatment of neurological and psychiatric disorders. The chiral morpholine moiety is crucial for the high affinity and selectivity of these compounds for the D4 receptor.
One notable application is in the synthesis of analogues of the antiemetic drug Aprepitant . The synthesis of key morpholin-2-one intermediates can be achieved with high enantioselectivity, demonstrating the utility of chiral morpholine synthons in constructing complex pharmaceutical agents.[6]
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for key asymmetric reactions utilizing the discussed chiral building blocks.
Asymmetric Alkylation using an Evans Auxiliary
This protocol describes the acylation of the Evans auxiliary, subsequent diastereoselective alkylation, and cleavage of the auxiliary.[1]
1. Acylation of (S)-4-Benzyl-2-oxazolidinone:
-
To a solution of (S)-4-benzyl-2-oxazolidinone in a suitable aprotic solvent (e.g., dichloromethane), add propionic anhydride and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work up the reaction by washing with aqueous acid and base, followed by drying and concentration to yield the N-propionyl oxazolidinone.
2. Diastereoselective Alkylation:
-
Dissolve the N-propionyl oxazolidinone in anhydrous tetrahydrofuran (THF) and cool to -78 °C.
-
Add a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), dropwise to form the Z-enolate.
-
Add the electrophile (e.g., allyl iodide) and allow the reaction to proceed at low temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Purify the product by column chromatography to separate the diastereomers.
3. Cleavage of the Chiral Auxiliary:
-
The alkylated product can be hydrolyzed using lithium hydroxide and hydrogen peroxide to yield the chiral carboxylic acid and recover the chiral auxiliary.
Asymmetric Synthesis of a Morpholin-2-one Intermediate for Aprepitant
This one-pot procedure involves a Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening cyclization.[6]
-
To a mixture of the starting aldehyde and (phenylsulfonyl)acetonitrile, add a chiral quinine-derived urea catalyst.
-
Introduce cumyl hydroperoxide as the oxidant for the epoxidation step.
-
Following the formation of the epoxide, add the appropriate 1,2-ethanolamine to initiate the domino ring-opening cyclization.
-
The reaction proceeds to form the desired 3-aryl-morpholin-2-one with high yield and enantioselectivity.
Visualizing Synthetic Pathways and Mechanisms
Diagrams are invaluable tools for understanding complex chemical transformations and biological pathways. The following diagrams, generated using the DOT language, illustrate a key synthetic workflow and a relevant signaling pathway.
Conclusion
The selection of an appropriate chiral building block is a critical decision in the design of an asymmetric synthesis. This compound represents a valuable synthon, particularly for the construction of chiral morpholine-containing bioactive molecules like dopamine D4 receptor antagonists. While direct comparative data across a range of reactions is limited, this guide highlights its utility alongside well-established chiral auxiliaries such as Evans oxazolidinones and (S)-phenylalaninol. The provided experimental frameworks and pathway visualizations serve as a resource for researchers in the field, aiding in the strategic planning and execution of complex enantioselective syntheses. Future studies focusing on direct, quantitative comparisons of these and other chiral building blocks under standardized conditions would be of great benefit to the synthetic chemistry community.
References
A Comparative Guide to Assessing the Stereochemical Purity of (S)-(4-benzylmorpholin-2-yl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The determination of stereochemical purity is a critical analytical challenge in the development and quality control of chiral pharmaceuticals. For derivatives of (S)-(4-benzylmorpholin-2-yl)methanol, ensuring high enantiomeric excess is paramount to guarantee the desired pharmacological activity and to minimize potential off-target effects or toxicity associated with the unwanted enantiomer. This guide provides a comprehensive comparison of the primary analytical techniques used to assess the stereochemical purity of these morpholine derivatives, supported by experimental protocols and data.
Comparison of Analytical Methods
The selection of an appropriate analytical method for determining the enantiomeric excess (e.e.) of this compound derivatives depends on several factors, including the required accuracy, sensitivity, sample throughput, and the availability of instrumentation. The most commonly employed techniques are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries, and Chiral Capillary Electrophoresis (CE).
| Method | Principle | Advantages | Disadvantages | Typical Resolution (Rs) | Limit of Quantification (LOQ) | Analysis Time |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | High accuracy and precision, widely applicable, robust for routine analysis. | Method development can be time-consuming, requires specialized and costly chiral columns. | > 1.5 | ~0.1% of the major enantiomer | 10-30 min |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | High resolution and sensitivity, suitable for volatile and thermally stable compounds. | Requires derivatization for non-volatile compounds, potential for thermal degradation. | > 2.0 | ~0.05% of the major enantiomer | 15-45 min |
| NMR with Chiral Auxiliaries | Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals for each enantiomer. | Non-destructive, provides structural information, relatively fast for screening. | Lower sensitivity and accuracy compared to chromatographic methods, requires higher sample concentration, chiral auxiliaries can be expensive. | Not applicable (signal separation) | ~1-5% of the major enantiomer | 5-20 min |
| Chiral Capillary Electrophoresis | Differential migration of enantiomers in an electric field in the presence of a chiral selector in the background electrolyte. | High separation efficiency, low sample and reagent consumption, rapid method development. | Lower concentration sensitivity compared to HPLC, reproducibility can be challenging. | > 2.0 | ~0.2% of the major enantiomer | 5-15 min |
Experimental Protocols
The following protocols are provided as general guidelines for the analysis of this compound derivatives and may require optimization for specific molecules.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used method for the accurate determination of enantiomeric excess. The separation is achieved on a chiral stationary phase (CSP) that interacts differently with the two enantiomers.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral column: Polysaccharide-based columns such as Chiralpak® AD-H or Chiralcel® OD-H are often effective for this class of compounds.
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of n-hexane and a polar organic modifier such as isopropanol or ethanol. A common starting point is 90:10 (v/v) n-hexane:isopropanol.
-
Add a small amount of an amine modifier, such as diethylamine (0.1%), to the mobile phase to improve peak shape and reduce tailing.
-
Degas the mobile phase before use.
Sample Preparation:
-
Accurately weigh and dissolve the sample of the this compound derivative in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Data Analysis:
-
Identify the peaks corresponding to the (S) and (R) enantiomers. The enantiomeric excess (e.e.) is calculated using the peak areas (A) of the two enantiomers:
-
e.e. (%) = [(AS - AR) / (AS + AR)] x 100
-
Chiral Gas Chromatography (GC)
For volatile and thermally stable derivatives, chiral GC offers excellent resolution. Derivatization is often necessary to improve volatility and thermal stability.
Instrumentation:
-
Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Chiral capillary column: A cyclodextrin-based column, such as a Rt-βDEXsm, is a good starting point.
Derivatization (Acetylation):
-
Dissolve approximately 5 mg of the this compound derivative in 1 mL of pyridine in a vial.
-
Add 0.5 mL of acetic anhydride.
-
Seal the vial and heat at 60 °C for 1 hour.
-
Cool to room temperature and evaporate the solvent under a stream of nitrogen.
-
Re-dissolve the residue in 1 mL of dichloromethane for GC analysis.
Chromatographic Conditions:
-
Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min
-
Ramp: 5 °C/min to 220 °C
-
Hold at 220 °C for 10 min
-
-
Detector Temperature (FID): 270 °C
-
Injection: 1 µL, split ratio 50:1
Data Analysis:
-
Calculate the enantiomeric excess from the peak areas of the two enantiomers as described for HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent
NMR spectroscopy in the presence of a chiral solvating agent (CSA) can be used for a rapid, non-destructive determination of enantiomeric excess. The CSA forms transient diastereomeric complexes with the enantiomers, resulting in separate signals in the NMR spectrum.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Standard 5 mm NMR tubes.
Sample Preparation:
-
Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube.
-
Acquire a standard 1H NMR spectrum.
-
Add a chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a chiral lanthanide shift reagent like Eu(hfc)3, in small increments (e.g., 0.1 to 1.0 molar equivalents) and acquire a 1H NMR spectrum after each addition. Monitor the separation of a key proton signal (e.g., the proton on the carbon bearing the hydroxyl group).
NMR Acquisition Parameters:
-
Nucleus: 1H
-
Solvent: CDCl3
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse experiment
-
Relaxation Delay: 5 s
-
Number of Scans: 16-64 (sufficient to achieve a good signal-to-noise ratio)
Data Analysis:
-
Identify a proton signal that shows baseline separation for the two enantiomers in the presence of the CSA.
-
Integrate the signals corresponding to the (S) and (R) enantiomers.
-
The enantiomeric ratio is determined directly from the ratio of the integrals.
Chiral Capillary Electrophoresis (CE)
Chiral CE is a powerful technique that offers high separation efficiency and requires minimal sample and reagent volumes.
Instrumentation:
-
Capillary electrophoresis system with a UV detector.
-
Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
Background Electrolyte (BGE) Preparation:
-
Prepare a 50 mM phosphate buffer and adjust the pH to 2.5 with phosphoric acid.
-
Add a chiral selector, such as a cyclodextrin derivative (e.g., 15 mM hydroxypropyl-β-cyclodextrin), to the buffer.
-
Filter the BGE through a 0.22 µm filter.
Sample Preparation:
-
Dissolve the sample in the BGE or water to a concentration of 0.5-1.0 mg/mL.
-
Filter the sample if necessary.
Electrophoretic Conditions:
-
Capillary: 50 µm i.d., 50 cm total length (41.5 cm effective length)
-
BGE: 50 mM phosphate buffer (pH 2.5) containing 15 mM hydroxypropyl-β-cyclodextrin
-
Voltage: +20 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s)
-
Detection: UV at 214 nm
Data Analysis:
-
Calculate the enantiomeric excess from the corrected peak areas of the two enantiomers. Peak areas should be corrected for migration time differences if significant.
Visualizing the Workflow
The following diagram illustrates a typical workflow for assessing the stereochemical purity of a chiral compound.
Caption: Workflow for assessing stereochemical purity.
A Researcher's Guide to Determining the Absolute Configuration of (S)-(4-benzylmorpholin-2-yl)methanol Derivatives
Introduction
In the realm of drug development and chemical research, the precise three-dimensional arrangement of atoms in a chiral molecule, known as its absolute configuration, is of paramount importance. Enantiomers, which are non-superimposable mirror images of each other, can exhibit drastically different pharmacological and toxicological profiles. For complex chiral molecules such as (S)-(4-benzylmorpholin-2-yl)methanol and its derivatives, unambiguous determination of the absolute configuration is a critical step. This guide provides a comprehensive comparison of single-crystal X-ray crystallography, the definitive "gold standard," with powerful spectroscopic alternatives for this purpose.
Method 1: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the most powerful and unequivocal method for determining the three-dimensional structure of a molecule, including its absolute configuration.[1][2][3] The technique relies on the diffraction of X-rays by an ordered crystal lattice. The determination of absolute configuration is made possible by the phenomenon of anomalous dispersion (or resonant scattering), which becomes significant when the X-ray wavelength is near the absorption edge of an atom in the crystal.[4]
Key Principles: Anomalous Dispersion and the Flack Parameter
Friedel's law states that the intensities of diffraction spots from opposite sides of a crystal are equal. However, the presence of anomalous scattering breaks this symmetry. By carefully measuring the intensity differences between these "Bijvoet pairs," the true handedness of the molecule can be determined.
The most common metric for reporting the absolute structure is the Flack parameter . This parameter is refined during the crystallographic analysis and ideally results in a value of 0 for the correct enantiomer and 1 for the inverted structure. A value near 0.5 may indicate a racemic crystal or twinning. A low standard uncertainty on the Flack parameter is crucial for a confident assignment.
Experimental Workflow
The process from obtaining a compound to determining its absolute configuration via X-ray crystallography follows a well-defined path.
Detailed Experimental Protocol
-
Crystal Growth : Grow a single crystal of the enantiomerically pure this compound derivative (typically 0.1-0.5 mm in size) of high quality.[5] This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection : Mount the selected crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data, preferably using a radiation source that enhances the anomalous signal (e.g., Cu Kα radiation is often better than Mo Kα for organic compounds without heavy atoms).[5][6]
-
Structure Solution : Process the collected diffraction data using appropriate software to obtain a preliminary electron density map and solve the molecular structure.
-
Structure Refinement : Refine the atomic positions and thermal parameters against the experimental data. It is crucial to refine the Flack parameter during this process.
-
Assignment of Absolute Configuration : Analyze the final refined Flack parameter and its associated standard uncertainty.
-
A value close to 0 with a small standard uncertainty (e.g., < 0.1) confirms that the modeled absolute configuration is correct.
-
A value close to 1 with a small standard uncertainty indicates that the true configuration is the inverse of the one modeled. The model should be inverted and re-refined.
-
Comparison with Alternative Methods
While X-ray crystallography is definitive, its requirement for high-quality single crystals can be a significant bottleneck.[7][8] Several powerful spectroscopic techniques performed in solution offer viable alternatives.
Method 2: Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[9][10] Since enantiomers interact differently with polarized light, they produce mirror-image VCD spectra.[11][12] The absolute configuration is determined by comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations (typically Density Functional Theory, DFT).[11]
Detailed Experimental Protocol:
-
Sample Preparation : Prepare a solution of the chiral molecule in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 0.05–0.1 M.[6]
-
Spectral Measurement : Record the VCD and standard infrared (IR) spectra of the sample using a VCD spectrometer.
-
Computational Modeling : Perform a thorough conformational search for the molecule using computational chemistry software.
-
Spectral Calculation : For all low-energy conformers, calculate the theoretical VCD and IR spectra for one enantiomer (e.g., the S-configuration) using DFT.
-
Comparison and Assignment : Compare the Boltzmann-averaged calculated spectrum with the experimental VCD spectrum.[6] A direct match in the signs and relative intensities of the key bands confirms the configuration used in the calculation. If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite absolute configuration.
Method 3: NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)
This widely accessible method involves reacting the chiral molecule (e.g., the alcohol group in the title compound) with an enantiomerically pure chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA).[13][14] This reaction creates a mixture of diastereomers, which, unlike enantiomers, have distinct NMR spectra. By analyzing the differences in chemical shifts (Δδ) of specific protons near the newly formed chiral center, the absolute configuration can be deduced based on established conformational models.[2]
Detailed Experimental Protocol:
-
Derivatization : React two separate aliquots of the chiral alcohol with the (R)- and (S)-enantiomers of the CDA (e.g., (R)-MTPA-Cl and (S)-MTPA-Cl) to form the respective diastereomeric esters.
-
Purification : Purify the resulting diastereomeric products.
-
NMR Analysis : Acquire high-resolution ¹H NMR spectra for both diastereomeric products in the same solvent (e.g., CDCl₃).
-
Data Analysis : Identify corresponding protons in both spectra and calculate the chemical shift differences (Δδ = δS - δR).
-
Assignment : Apply the relevant conformational model (e.g., Mosher's model) to the observed Δδ values. The model predicts which protons on either side of the stereocenter will be shielded or deshielded, allowing for the assignment of the absolute configuration.
Quantitative Comparison of Methods
| Feature | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) | NMR with Chiral Derivatizing Agents |
| Principle | Anomalous X-ray dispersion | Differential absorption of polarized IR light | Formation of diastereomers with distinct NMR spectra |
| Sample State | High-quality single crystal | Solution or neat liquid | Solution |
| Sample Amount | 1-10 mg (crystal dependent) | 5-15 mg | 1-5 mg per derivative |
| Destructive? | No (crystal is recovered) | No (sample is recovered) | Yes (chemical modification) |
| Analysis Time | Days to weeks (crystal growth is rate-limiting) | Hours to a few days (including calculations) | 1-2 days |
| Key Requirement | Successful crystallization | Accurate computational modeling | Successful derivatization & clear Δδ |
| Confidence Level | Unambiguous ("Gold Standard") | High (with good spectral correlation) | High (with a clear, predictable model) |
Decision Logic for Method Selection
Choosing the appropriate method depends on several factors, primarily the nature of the sample and the available resources.
References
- 1. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 2. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 3. purechemistry.org [purechemistry.org]
- 4. Absolute configuration - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. benchchem.com [benchchem.com]
- 7. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. azom.com [azom.com]
- 11. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
A Cost-Benefit Analysis of (S)-(4-benzylmorpholin-2-yl)methanol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the selection of appropriate chiral building blocks is a critical decision that profoundly impacts the efficiency, stereochemical outcome, and economic viability of a synthetic route. (S)-(4-benzylmorpholin-2-yl)methanol, a key chiral morpholine derivative, has emerged as a valuable intermediate in the synthesis of complex molecules, most notably in the preparation of the antiemetic drug Aprepitant. This guide provides a comprehensive cost-benefit analysis of utilizing this compound, comparing its performance with alternative synthetic strategies. The analysis is supported by experimental data, detailed protocols, and visualizations to aid researchers in making informed decisions.
Introduction to Chiral Morpholines and this compound
Chiral morpholine scaffolds are prevalent in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Their unique structural and conformational properties often impart desirable pharmacokinetic and pharmacodynamic characteristics to drug candidates. This compound serves as a versatile chiral precursor, with the benzyl group providing a means for temporary protection and the hydroxyl and morpholine functionalities allowing for diverse chemical modifications.
Performance Comparison: Synthetic Strategies for Chiral Morpholines
The synthesis of enantiomerically pure morpholines can be approached through several distinct strategies. Here, we compare the use of pre-synthesized chiral building blocks like this compound with other common methods for asymmetric synthesis of the morpholine core.
Table 1: Comparison of Synthetic Routes to Chiral 2-Substituted Morpholines
| Strategy | Key Reagents/Catalysts | Typical Yield | Typical Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |
| Chiral Building Block Approach | This compound | Route dependent | >98% (starting material) | High enantiopurity from the start, fewer steps in the final stages of synthesis. | Cost of the chiral starting material can be high. |
| Asymmetric Hydrogenation | Unsaturated morpholine precursor, Rhodium-bisphosphine catalyst (e.g., SKP-Rh) | Quantitative[3][4] | Up to 99%[3][4] | High efficiency, atom economy, and excellent enantioselectivity.[3][4] | Requires specialized catalysts and high-pressure hydrogenation equipment. |
| Organocatalytic Cyclization | α,β-Unsaturated aldehyde, amine with a nucleophile, chiral secondary amine catalyst | 35-60% (overall for 5 steps)[2] | 75-98%[2] | Metal-free, mild reaction conditions. | Can have variable ee% and lower overall yields compared to other methods.[2] |
| Chiral Auxiliary Approach (Pseudoephedrine) | Pseudoephedrine, substrate, alkylating agent | High (for alkylation step) | >95% (for alkylation product) | Readily available and inexpensive auxiliary, high diastereoselectivity.[5] | Requires additional steps for attachment and removal of the auxiliary. |
| Chiral Auxiliary Approach (Evans Oxazolidinones) | Evans auxiliary, substrate, Lewis acid | High (for key C-C bond formation) | >99:1 dr (diastereomeric ratio) | High and predictable stereocontrol for a wide range of reactions.[6] | Cost of the auxiliary and the need for stoichiometric amounts can be a drawback. |
Cost-Benefit Analysis
A direct cost comparison is multifaceted and depends on the scale of synthesis, supplier pricing, and in-house capabilities. However, a qualitative analysis can guide the decision-making process.
-
Upfront Cost vs. Process Cost: Utilizing a pre-made chiral building block like this compound involves a higher initial investment in the starting material. However, this can be offset by a shorter, more efficient synthetic route to the final target, reducing costs associated with labor, solvents, and energy.
-
Catalyst vs. Stoichiometric Reagents: Asymmetric catalysis, such as hydrogenation, offers a more "green" and potentially cost-effective approach in the long run due to the low catalyst loading. In contrast, chiral auxiliaries are used in stoichiometric amounts, which can be a significant cost driver, though the auxiliary can often be recovered and recycled.[7]
-
Development Time and Reliability: Established methods using chiral auxiliaries, like those developed by Evans, are well-documented and highly reliable, which can reduce process development time.[6][8] Newer catalytic methods may require more optimization.
-
Regulatory Considerations: For pharmaceutical applications, the choice of synthetic route can have regulatory implications. The use of well-characterized intermediates and processes is often favored.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of any synthetic strategy. Below are representative protocols for key transformations.
Protocol 1: Asymmetric Hydrogenation of a Dehydromorpholine
This protocol is adapted from the work of Zhou and coworkers on the asymmetric hydrogenation of 2-substituted dehydromorpholines.[3]
Materials:
-
N-Cbz-2-phenyl-5,6-dihydro-4H-1,4-oxazine (1a)
-
[Rh(cod)2]SbF6
-
(R,R,R)-SKP ligand
-
Dichloromethane (DCM), anhydrous
-
Hydrogen gas
Procedure:
-
In a glovebox, a solution of [Rh(cod)2]SbF6 (1 mol%) and the (R,R,R)-SKP ligand (1.1 mol%) in DCM is stirred for 30 minutes.
-
The substrate, N-Cbz-2-phenyl-5,6-dihydro-4H-1,4-oxazine (1a), is added to the catalyst solution.
-
The resulting solution is transferred to an autoclave.
-
The autoclave is purged with hydrogen gas three times and then pressurized to 50 atm of hydrogen.
-
The reaction is stirred at room temperature for 24 hours.
-
After releasing the pressure, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired (R)-N-Cbz-2-phenylmorpholine.
Expected Outcome: Quantitative yield and >99% ee.[3]
Protocol 2: Synthesis of a Chiral Morpholinone using a Pseudoephedrine Auxiliary
This protocol is based on the work of Walczak and coworkers for the synthesis of chiral 1,2-amino alcohols via morpholinone intermediates.[9]
Materials:
-
Arylglyoxal
-
(+)-Pseudoephedrine
-
Brønsted acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
To a solution of the arylglyoxal and (+)-pseudoephedrine in the anhydrous solvent, add the Brønsted acid catalyst.
-
Stir the reaction mixture at the appropriate temperature (e.g., room temperature) until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
The crude product is purified by flash column chromatography to yield the desired chiral morpholinone.
Expected Outcome: High yields and selectivities for the morpholinone product.[9]
Visualizing the Synthetic Landscape
Graphviz diagrams are provided to illustrate the logical flow of the synthetic strategies and a key signaling pathway where the final product might be relevant.
Caption: A comparison of synthetic workflows.
Caption: Workflow for using a chiral auxiliary.
Caption: Simplified NK1 receptor signaling pathway.
Conclusion
The choice of a synthetic strategy for producing chiral morpholines, and specifically whether to use a pre-formed building block like this compound, is a complex decision with significant implications for cost, efficiency, and scalability. While the upfront cost of a chiral building block may be higher, it can lead to a more convergent and ultimately more economical synthesis. Asymmetric catalytic methods, such as hydrogenation, represent a highly efficient and atom-economical alternative, though they may require specialized equipment and catalyst screening. Chiral auxiliary-based methods offer reliability and predictability but come with the overhead of additional synthetic steps for attachment and removal.
For researchers and drug development professionals, a thorough evaluation of these factors, in conjunction with the specific requirements of the target molecule and the available resources, is essential for selecting the optimal synthetic route. This guide provides a framework for such an evaluation, empowering informed decision-making in the pursuit of complex chiral molecules.
References
- 1. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. medkoo.com [medkoo.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
